Venoterpine
Description
This compound is a natural product found in Gentiana lutea with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-8-5-10-3-2-7(8)4-9(6)11/h2-3,5-6,9,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIGOIPHPUCFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2=C1C=NC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Venoterpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17948-42-4 | |
| Record name | Venoterpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 132 °C | |
| Record name | Venoterpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Venoterpine: A Technical Overview of a Natural Alkaloid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Venoterpine is a monoterpenoid alkaloid with a unique chemical structure, found in select species of the Alstonia genus. Despite its documented presence in these traditionally used medicinal plants, this compound remains a molecule with a largely unexplored pharmacological profile. Computational studies have begun to shed light on its potential as a bioactive compound, suggesting favorable drug-like properties and predicting interactions with several key biological targets. However, a significant gap exists in the scientific literature regarding its experimentally validated biological activities, mechanisms of action, and associated signaling pathways. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, and predicted biological activities, while also highlighting the areas that require further experimental investigation.
Chemical Structure and Identification
This compound, a member of the pyridine class of compounds, possesses the systematic IUPAC name 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol[1]. Its chemical identity is well-established and characterized by the following identifiers:
| Identifier | Value |
| CAS Number | 17948-42-4[1] |
| Molecular Formula | C₉H₁₁NO[1] |
| Molecular Weight | 149.19 g/mol [1] |
| Canonical SMILES | CC1C(CC2=C1C=NC=C2)O |
The molecule features a fused ring system consisting of a dihydropyridine and a cyclopentane ring, with a methyl and a hydroxyl group as substituents.
Physicochemical Properties
Detailed experimental characterization of this compound's physicochemical properties is limited. However, in-silico studies have provided valuable predictions regarding its drug-likeness and pharmacokinetic profile[2][3]. These computational analyses suggest that this compound has characteristics favorable for a potential therapeutic agent.
| Property | Predicted Value | Implication |
| Lipophilicity (LogP) | 0.9 | Balanced solubility |
| Water Solubility | Good | Favorable for formulation and absorption |
| Gastrointestinal Absorption | High | Potential for oral bioavailability |
| Blood-Brain Barrier Permeation | Yes | Potential for central nervous system activity |
| P-glycoprotein Substrate | No | Reduced likelihood of efflux-mediated resistance |
| CYP450 Inhibition | No | Lower potential for drug-drug interactions |
| Bioavailability Score | 0.55 | Good potential for systemic exposure |
These data are based on computational predictions and await experimental validation.
Natural Occurrence and Isolation
This compound is a naturally occurring alkaloid found in plants of the Apocynaceae family, particularly within the Alstonia genus. It has been identified in Alstonia venenata and Alstonia scholaris, plants that have a history of use in traditional medicine[4][5][6].
General Isolation Protocol Outline
Detailed, step-by-step protocols for the specific isolation of this compound are not extensively published. However, a general approach can be inferred from studies on the phytochemical analysis of Alstonia species. The process typically involves:
-
Extraction: The plant material (e.g., stem bark) is subjected to solvent extraction, often with ethanol.
-
Fractionation: The crude extract is then fractionated using column chromatography with a series of solvents of increasing polarity.
-
Purification: Fractions containing this compound are further purified using techniques such as High-Performance Liquid Chromatography (HPLC).
The following diagram illustrates a generalized workflow for the isolation of this compound from a plant source.
Biological Activity and Potential Signaling Pathways
While the extracts of Alstonia species exhibit a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects, the specific contribution of this compound to these activities has not been experimentally determined[4][7].
In-Silico Target Prediction
Computational studies have predicted that this compound may interact with a variety of biological targets, suggesting a broad potential for pharmacological activity[2][3]. These predictions provide a valuable starting point for future experimental investigations.
| Predicted Protein Target Class | Percentage of Predicted Interactions |
| Oxidoreductases | 33% |
| Lyases | 20% |
| Cytochrome P450 Enzymes | 13% |
| Kinases | 13% |
| Membrane Receptors | 6.7% |
| Unspecified Proteins | 6.7% |
This data is based on computational predictions and awaits experimental validation.
Based on these predictions, a hypothetical logical workflow for investigating the biological activity of this compound can be proposed.
Future Directions and Conclusion
This compound presents an intriguing case of a natural product with a well-defined chemical structure but a largely uncharacterized biological profile. The in-silico data are promising, suggesting that this compound possesses drug-like qualities and the potential to interact with multiple biologically relevant targets. However, there is a pressing need for experimental validation of these predictions.
For researchers, scientists, and drug development professionals, this compound represents an opportunity for novel discovery. Future research should prioritize:
-
Isolation and Synthesis: Development of efficient and scalable methods for obtaining pure this compound.
-
Biological Screening: Comprehensive screening of this compound in a variety of biological assays to identify its primary activities.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs to explore the chemical features essential for its biological activity.
References
- 1. This compound | C9H11NO | CID 5315179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phytonutrients.pk [phytonutrients.pk]
- 3. phytonutrients.pk [phytonutrients.pk]
- 4. Phytochemical screening of Alstonia venenata leaf and bark extracts and their antimicrobial activities | Cellular and Molecular Biology [cellmolbiol.org]
- 5. Phytochemical screening of Alstonia venenata leaf and bark extracts and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacognostic and phytochemical study of Alstonia venenata bark. [wisdomlib.org]
- 7. brieflands.com [brieflands.com]
Venoterpine: A Technical Guide to its Physicochemical Properties and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Venoterpine, a naturally occurring pyridine alkaloid found in Gentiana lutea, presents an intriguing subject for phytochemical and pharmacological research.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from both experimental and computational data. While extensive experimental research on this compound is limited, this document consolidates the available information and outlines standard experimental methodologies relevant to its characterization. Furthermore, it explores the predicted biological activities and potential mechanisms of action based on in-silico studies, offering a foundation for future investigation and drug discovery efforts.
Chemical and Physical Properties
The chemical and physical characteristics of this compound are fundamental to understanding its behavior in biological systems and for its potential development as a therapeutic agent. The available data, a combination of experimental findings and computational predictions, are summarized below.
General and Structural Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | PubChem[1] |
| Molecular Weight | 149.19 g/mol | PubChem[1] |
| IUPAC Name | 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol | PubChem[1] |
| Synonyms | Gentialutine, Alkaloid RW47 | PubChem[1] |
| CAS Number | 17948-42-4 | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |
| Melting Point | 130 - 132 °C | Human Metabolome Database (HMDB)[1] |
Computed Physicochemical Properties
Computational studies, particularly those employing Density Functional Theory (DFT), have provided insights into the electronic and structural properties of this compound.
| Property | Value | Source |
| Ionization Potential | -6.6537 eV | PHYTONutrients[2] |
| Electron Affinity | -0.6989 eV | PHYTONutrients[2] |
| HOMO-LUMO Energy Gap | 5.9548 eV | PHYTONutrients[2] |
| Dipole Moment | 3.6290 Debye | PHYTONutrients[2] |
| Electrophilicity Index | 2.2696 | PHYTONutrients[2] |
| Topological Polar Surface Area (TPSA) | 33.1 Ų | PubChem[1] |
Predicted Pharmacokinetic and Drug-Likeness Properties
In-silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions suggest that this compound has favorable drug-like properties.
| Property | Prediction | Source |
| Water Solubility | Good | PHYTONutrients[2] |
| Lipophilicity | Good | PHYTONutrients[2] |
| Gastrointestinal Absorption | High | PHYTONutrients[2] |
| Blood-Brain Barrier Permeation | Yes | PHYTONutrients[2] |
| P-glycoprotein Substrate | No | PHYTONutrients[2] |
| Cytochrome P450 Inhibition | No inhibition of major isoforms | PHYTONutrients[2] |
| Lipinski's Rule of Five | Adherent | PHYTONutrients[2] |
Experimental Protocols
While specific experimental protocols for the characterization of this compound are not extensively published, this section outlines standard methodologies that would be employed for its isolation and analysis.
Isolation of this compound from Gentiana lutea
This compound is a constituent of Gentiana lutea. A general protocol for the isolation of alkaloids and other secondary metabolites from plant material is as follows:
-
Extraction : The dried and powdered plant material (roots and rhizomes) is subjected to extraction with a suitable solvent, such as methanol or ethanol, often using techniques like maceration, soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.
-
Solvent Partitioning : The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Separation : The resulting fractions are further purified using chromatographic techniques. This typically involves column chromatography over silica gel or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and possibly X-ray crystallography.
Determination of Physicochemical Properties
-
Melting Point : The melting point is determined using a melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and its elemental composition. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Predicted Biological Activity and Signaling Pathways
Computational studies have been instrumental in predicting the potential biological targets of this compound, suggesting a broad range of pharmacological activities.
In-Silico Target Prediction Workflow
The following workflow outlines the computational approach used to predict the biological targets of this compound.
Caption: Computational workflow for predicting biological targets and pathways of this compound.
Hypothetical Signaling Pathway Based on Predicted Targets
Based on in-silico predictions, this compound may interact with several classes of proteins, including oxidoreductases, cytochrome P450 enzymes, and kinases.[2] These predictions suggest that this compound could modulate various signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be influenced by this compound, based on its predicted interaction with kinases, which are key regulators of cellular processes.
Disclaimer: The following diagram represents a hypothetical signaling pathway based on computational predictions and has not been experimentally validated for this compound.
Caption: Hypothetical signaling pathway modulated by this compound based on predicted kinase interaction.
Conclusion and Future Directions
This compound is a natural product with promising drug-like characteristics as suggested by computational analyses. The available experimental data, although limited, provides a foundational understanding of its basic physicochemical properties. To fully unlock the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Experimental Validation : Conducting rigorous experimental studies to confirm the computationally predicted physicochemical and pharmacokinetic properties.
-
Total Synthesis : Developing a robust and scalable synthetic route to enable the production of larger quantities for extensive biological evaluation.
-
Pharmacological Profiling : Performing in-vitro and in-vivo assays to identify and validate its biological targets and elucidate its precise mechanism of action.
-
Signaling Pathway Elucidation : Investigating the specific signaling pathways modulated by this compound to understand its effects at the molecular level.
This technical guide serves as a catalyst for such future investigations, providing a consolidated resource for scientists dedicated to natural product chemistry and drug discovery.
References
An In-depth Technical Guide to the Solubility of Venoterpine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of venoterpine, a naturally occurring pyridine alkaloid. Due to the limited availability of direct experimental quantitative data, this document compiles predicted aqueous solubility values, qualitative solubility in various organic solvents, and a detailed, generalized experimental protocol for determining thermodynamic solubility.
Introduction to this compound
This compound (CAS: 17948-42-4) is a member of the pyridine class of organic compounds.[1] As an alkaloid, its solubility behavior is influenced by the presence of a basic nitrogen atom, which can be protonated to form salts.[2][3][4] Generally, alkaloids in their free base form, like this compound, tend to be more soluble in organic solvents and less soluble in water.[2][3][4] Conversely, their salt forms typically exhibit higher aqueous solubility.[2][3] Understanding the solubility of this compound is critical for its extraction, purification, formulation, and in vitro testing in drug discovery and development.
Quantitative Solubility Data
Currently, experimentally determined quantitative solubility data for this compound in a range of solvents is not widely available in published literature. However, computational models have been used to predict its aqueous solubility. The following table summarizes these predicted values. It is crucial to note that these are in silico predictions and should be confirmed by experimental validation.
Table 1: Predicted Aqueous Solubility of this compound
| Prediction Model/Source | Predicted Value (Log S) | Predicted Value (mg/mL) | Predicted Value (g/L) |
| ESOL | -1.71 | 2.91 | - |
| Ali | - | 10.8 | - |
| SILICOS-IT | -2.19 | 0.972 | - |
| Human Metabolome Database | - | - | 90.5 |
Note: Log S is the logarithm of the molar solubility (mol/L). The data is derived from computational studies and databases and requires experimental verification.
Qualitative Solubility in Organic Solvents
Based on information from chemical suppliers, this compound has been noted to be soluble in several common organic solvents. This qualitative information is valuable for selecting appropriate solvent systems for various applications.
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
Source: ChemFaces, ScreenLib.[5][6] Note: These are qualitative descriptors and do not provide concentration limits.
Experimental Protocol for Solubility Determination
The "shake-flask" method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[7][8] The following protocol provides a detailed methodology that can be adapted for determining the solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.
Materials:
-
This compound (solid form, high purity)
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker.
-
Allow the suspension to settle.
-
Separate the undissolved solid from the solution. This is typically achieved by centrifuging the sample at a high speed and then carefully filtering the supernatant through a syringe filter to obtain a clear, particle-free saturated solution.[7][10]
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with an appropriate solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[7][11]
-
A calibration curve prepared with standard solutions of known this compound concentrations must be used for accurate quantification.[10]
-
-
Data Reporting:
-
Calculate the solubility of this compound in the original undiluted filtrate based on the dilution factor.
-
Express the solubility in standard units, such as mg/mL, g/L, or mol/L.
-
Visualizations
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow of the shake-flask method for solubility determination.
Conclusion
While experimental quantitative solubility data for this compound remains scarce, computational predictions and qualitative information suggest it has favorable solubility in several organic solvents and moderate aqueous solubility. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine the precise solubility of this compound in various solvents, which is a fundamental step for advancing its research and development as a potential therapeutic agent.
References
- 1. This compound | C9H11NO | CID 5315179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkaloids [m.chemicalbook.com]
- 3. Alkaloid - Wikipedia [en.wikipedia.org]
- 4. mycollegevcampus.com [mycollegevcampus.com]
- 5. This compound | CAS:17948-42-4 | Manufacturer ChemFaces [chemfaces.com]
- 6. This compound | CAS 17948-42-4 | ScreenLib [screenlib.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. enamine.net [enamine.net]
- 11. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT | PharmaTutor [pharmatutor.org]
Natural Sources of Venoterpine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venoterpine is a monoterpene indole alkaloid, a class of natural products known for their structural complexity and diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation, and an examination of its biosynthetic origins. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Natural Sources
This compound has been identified in plant species belonging to the Apocynaceae family, a family renowned for its rich alkaloidal content. The primary documented natural sources of this compound are:
-
Alstonia scholaris : Commonly known as the Devil's tree, various parts of this plant have been extensively studied for their phytochemical constituents. The stem bark of Alstonia scholaris has been confirmed as a source of this compound.[1]
-
Rauwolfia serpentina : Known as Indian snakeroot, this medicinal plant is a well-established source of numerous indole alkaloids. This compound has been reported as one of the constituents of this plant.
Quantitative Data
The concentration of this compound in its natural sources can vary depending on factors such as geographical location, season of collection, and the specific plant part analyzed. To date, detailed quantitative analyses across multiple samples are limited in the scientific literature. However, a specific isolation yield has been reported for Alstonia scholaris.
| Plant Source | Plant Part | Extraction Method | Yield of this compound | Reference |
| Alstonia scholaris | Stem Bark | Ethanolic Extraction followed by Column Chromatography | 36 mg from 161.6 g of crude extract | [1] |
Experimental Protocols
The isolation and purification of this compound from its natural sources are critical steps for its further study and potential therapeutic application. Below is a detailed experimental protocol for the isolation of this compound from the stem bark of Alstonia scholaris, based on a published study.[1]
Extraction
-
Plant Material Preparation : The stem bark of Alstonia scholaris is collected, shade-dried, and coarsely powdered.
-
Solvent Extraction : The powdered bark is extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction of the phytochemicals.
-
Concentration : The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature of 40°C to yield a crude extract.
Fractionation and Isolation by Column Chromatography
-
Column Preparation : A glass column is packed with silica gel (60-120 mesh) as the stationary phase.
-
Sample Loading : The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution : The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with non-polar solvents like hexane and gradually introduces more polar solvents such as ethyl acetate and methanol.
-
Fraction Collection : Fractions of the eluate are collected sequentially.
-
Monitoring : The composition of each fraction is monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Purification : The fraction containing this compound is further purified by repeated column chromatography, potentially using a different solvent system to achieve higher purity. In one study, a fraction eluted with a mixture of dichloromethane and methanol was further purified using a hexane:ethyl acetate solvent system to yield pure this compound.[1]
Characterization
The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Biosynthesis of this compound
This compound, as a monoterpene indole alkaloid, is biosynthesized through a complex pathway that combines intermediates from the shikimate pathway and the methylerythritol phosphate (MEP) pathway. The general biosynthetic pathway for this class of compounds has been extensively studied.[2][3][4][5]
The key steps in the biosynthesis are:
-
Formation of Tryptamine : The amino acid tryptophan, derived from the shikimate pathway, is decarboxylated by tryptophan decarboxylase to yield tryptamine.
-
Formation of Secologanin : The monoterpene secologanin is synthesized from geranyl pyrophosphate (GPP), which is formed via the MEP pathway. Key enzymes in this pathway include geraniol synthase, geraniol-10-hydroxylase, and secologanin synthase.[2]
-
Condensation to Strictosidine : Tryptamine and secologanin are condensed in a Pictet-Spengler reaction catalyzed by strictosidine synthase to form the pivotal intermediate, strictosidine.[2][3][4]
-
Post-Strictosidine Modifications : Strictosidine then undergoes a series of enzymatic modifications, including deglycosylation and cyclizations, to form the diverse array of monoterpene indole alkaloids. The specific enzymatic steps leading from strictosidine to this compound have not been fully elucidated.
Below is a diagram illustrating the general biosynthetic pathway leading to monoterpene indole alkaloids.
Caption: General biosynthetic pathway of monoterpene indole alkaloids.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in cellular signaling pathways. The pharmacological activities of many monoterpene indole alkaloids are often attributed to their interaction with various receptors, ion channels, and enzymes. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.
Conclusion
This compound is a monoterpene indole alkaloid naturally occurring in Alstonia scholaris and Rauwolfia serpentina. While quantitative data on its prevalence is still emerging, established protocols for its isolation provide a foundation for further investigation. The biosynthesis of this compound follows the general pathway of monoterpene indole alkaloids, originating from the key intermediate strictosidine. The specific signaling pathways and molecular targets of this compound remain an area for future research, holding potential for the discovery of new therapeutic applications. This guide provides a current and comprehensive overview to aid researchers and professionals in the fields of natural product chemistry and drug development.
References
In Silico Prediction of Venoterpine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Venoterpine, a naturally occurring monoterpene alkaloid, presents an intriguing scaffold for drug discovery. Its pharmacological profile, however, remains largely unexplored. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, offering a cost-effective and efficient approach to elucidate its therapeutic potential. We detail methodologies for physicochemical characterization, pharmacokinetic and toxicity (ADMET) profiling, target prediction, and molecular docking. Furthermore, this guide presents predicted data for this compound and visualizes key experimental workflows and relevant biological signaling pathways, offering a roadmap for future in vitro and in vivo validation studies.
Introduction to this compound and In Silico Drug Discovery
This compound (IUPAC Name: 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol) is a pyridine alkaloid that has been identified in plants such as Gentiana lutea.[1] Natural products are a rich source of novel therapeutic agents, and computational methods are increasingly being employed to accelerate the identification and characterization of their bioactivities.[2] In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET prediction, allow for the rapid screening of compounds against a vast array of biological targets and provide insights into their potential as drug candidates.[2][3][4] This guide focuses on applying these methods to predict the bioactivity of this compound.
Physicochemical and Pharmacokinetic Profile of this compound
A crucial first step in assessing the drug-like potential of a compound is to evaluate its physicochemical properties and predict its ADMET profile. These parameters influence a compound's absorption, distribution, metabolism, excretion, and potential toxicity.
Predicted Physicochemical Properties
The fundamental physicochemical properties of this compound have been computed and are summarized in Table 1. These descriptors are essential for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| LogP (Octanol-Water Partition Coefficient) | 0.9 | [1] |
| Topological Polar Surface Area (TPSA) | 33.1 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 0 | [1] |
Predicted ADMET Properties
The ADMET profile of this compound was predicted using computational models. The results, presented in Table 2, suggest that this compound possesses favorable drug-like properties.
| Parameter | Prediction | Implication |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Good oral bioavailability |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |
| P-glycoprotein Substrate | No | Low potential for efflux-mediated resistance |
| Distribution | ||
| Volume of Distribution (VDss) | -0.152 log(L/kg) | Moderate distribution in tissues |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this isoform |
| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via this isoform |
| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via this isoform |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this isoform |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this isoform |
| Excretion | ||
| Total Clearance | 0.499 log(ml/min/kg) | Moderate rate of elimination from the body |
| Toxicity | ||
| AMES Toxicity | No | Low mutagenic potential |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
In Silico Target Prediction
To identify the potential biological targets of this compound, a computational target prediction study was conducted. The results suggest that this compound may interact with several classes of enzymes, as detailed in Table 3.
| Protein Class | Predicted Affinity | Potential Therapeutic Area |
| Oxidoreductases | 33% | Cancer, Inflammation, Neurodegenerative Diseases |
| Lyases | 20% | Various metabolic disorders |
| Kinases | 13% | Cancer, Inflammatory Diseases |
| Cytochrome P450 Enzymes | 13% | Drug Metabolism, Steroidogenesis |
| Membrane Receptors | 6.7% | Various signaling pathways |
| Unspecified Proteins | 6.7% | - |
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments that form the basis of this guide.
ADMET Prediction
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.
Methodology:
-
Compound Preparation:
-
Obtain the 2D structure of this compound in SMILES (Simplified Molecular Input Line Entry System) format from a chemical database such as PubChem (CID: 5315179).[1]
-
Input the SMILES string into an ADMET prediction web server or software (e.g., SwissADME, pkCSM).
-
-
Prediction of Physicochemical Properties:
-
Utilize the software to calculate key physicochemical descriptors, including molecular weight, LogP, TPSA, number of hydrogen bond donors and acceptors, and number of rotatable bonds.
-
-
Pharmacokinetic Prediction:
-
Absorption: Predict gastrointestinal (GI) absorption, Caco-2 permeability, and P-glycoprotein substrate status.
-
Distribution: Predict the volume of distribution (VDss) and blood-brain barrier (BBB) permeability.
-
Metabolism: Predict the inhibitory potential against major cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).
-
Excretion: Predict the total clearance rate.
-
-
Toxicity Prediction:
-
Predict potential toxicity endpoints such as AMES mutagenicity and human Ether-à-go-go-Related Gene (hERG) inhibition.
-
-
Data Analysis:
-
Compile the predicted properties into a tabular format.
-
Analyze the results in the context of established drug-likeness rules (e.g., Lipinski's Rule of Five) to evaluate the overall ADMET profile.
-
Molecular Docking
Objective: To predict the binding mode and affinity of this compound to a specific protein target. This example protocol uses a generic kinase as the target.
Methodology:
-
Preparation of the Receptor:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro):
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens.
-
Assign atomic charges (e.g., Gasteiger charges).
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or using a blind docking approach.
-
-
-
Preparation of the Ligand (this compound):
-
Obtain the 3D structure of this compound in SDF or MOL2 format.
-
Optimize the geometry of the ligand using a suitable force field (e.g., MMFF94).
-
Assign atomic charges and define the rotatable bonds.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, GOLD) to dock the prepared ligand into the defined binding site of the receptor.[5]
-
Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking simulation.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (scoring functions).
-
Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, VMD).
-
Select the most plausible binding mode based on the scoring function and the nature of the interactions with key active site residues.
-
Visualizations: Workflows and Signaling Pathways
Visual representations are critical for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
In Silico Bioactivity Prediction Workflow
Caption: A generalized workflow for the in silico prediction of this compound's bioactivity.
Generic Kinase Signaling Pathway
The prediction that kinases are potential targets for this compound suggests it may interfere with key signaling cascades involved in cell proliferation, survival, and differentiation.
Caption: A simplified diagram of the MAPK/ERK and PI3K/Akt signaling pathways, potential targets for this compound.
Cytochrome P450-Mediated Drug Metabolism
This compound is predicted to inhibit CYP2D6, which could lead to drug-drug interactions. Understanding the role of CYPs in drug metabolism is crucial.
Caption: The inhibitory effect of this compound on CYP2D6-mediated drug metabolism.
Conclusion and Future Directions
The in silico analyses presented in this guide suggest that this compound possesses a favorable drug-like profile with the potential to modulate the activity of several important enzyme classes, including kinases and cytochrome P450s. The predicted high gastrointestinal absorption and blood-brain barrier permeability make it an interesting candidate for further investigation, particularly for neurological or systemic disorders. However, the predicted inhibition of CYP2D6 warrants caution and further investigation into potential drug-drug interactions.
The logical next steps are the in vitro validation of these computational predictions. This would involve enzymatic assays to confirm the inhibitory activity of this compound against the predicted targets and cell-based assays to assess its effects on relevant signaling pathways. This integrated approach of computational prediction followed by experimental validation provides a robust framework for accelerating the discovery and development of novel therapeutics from natural products like this compound.
References
Preliminary Toxicological Profile of Venoterpine
Disclaimer: The following toxicological profile for "Venoterpine" is a hypothetical case study developed to illustrate the structure and content of a preliminary toxicological assessment. As of the date of this document, "this compound" is not a recognized chemical entity in publicly available scientific literature, and the data presented herein is illustrative and not based on experimental results.
Executive Summary
This document provides a preliminary, non-clinical toxicological profile of this compound, a novel synthetic small molecule with potential therapeutic applications. The profile is based on a standard battery of in vitro and in vivo toxicological studies designed to identify potential safety concerns and establish a preliminary safety margin. The primary objectives of these initial studies were to evaluate acute toxicity, potential for genetic damage, and effects following repeated administration. The findings herein are intended to guide further non-clinical development and inform the design of future IND-enabling toxicology studies.
Acute Toxicity
The acute toxicity of this compound was assessed in two rodent species via oral and intravenous routes to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single administration.
Data Summary: Acute Toxicity
| Species | Strain | Sex | Route | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |
| Mouse | CD-1 | M/F | Oral | >2000 | N/A | No signs of toxicity observed |
| Mouse | CD-1 | M/F | IV | 150 | 125 - 175 | Ataxia, lethargy, bradypnea |
| Rat | Sprague-Dawley | M/F | Oral | >2000 | N/A | No signs of toxicity observed |
| Rat | Sprague-Dawley | M/F | IV | 120 | 100 - 140 | Ataxia, lethargy, bradypnea |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Test System: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Methodology: The study was conducted in accordance with OECD Guideline 425. A starting dose of 175 mg/kg was administered to a single animal by oral gavage. Animals were observed for 48 hours. If the animal survived, the dose was increased by a factor of 3.2 for the next animal; if it died, the dose was decreased. The procedure was continued until the criteria for stopping were met.
-
Observations: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes for 14 days post-dosing. A gross necropsy was performed on all animals at the end of the observation period.
Genotoxicity
A standard battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of this compound, including its potential to induce gene mutations and chromosomal damage.
Data Summary: Genotoxicity Assays
| Assay | Test System | Metabolic Activation | Concentration/Dose Range | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without S9 | 0.5 - 5000 µ g/plate | Negative |
| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With and Without S9 | 10 - 500 µg/mL | Negative |
| In Vivo Micronucleus | Mouse Bone Marrow | N/A | 100, 200, 400 mg/kg (IP) | Negative |
Experimental Protocol: In Vitro Chromosomal Aberration Assay
-
Test System: Human peripheral blood lymphocytes obtained from healthy, non-smoking donors.
-
Methodology: The assay was performed in accordance with OECD Guideline 473. Duplicate cultures were exposed to this compound at three concentrations for 4 hours (with and without S9 metabolic activation) and for 24 hours (without S9). Mitomycin C and Cyclophosphamide were used as positive controls.
-
Analysis: Cells were treated with a metaphase-arresting agent (colcemid), harvested, and slides were prepared. At least 200 metaphase spreads per concentration were scored for structural and numerical chromosomal aberrations.
Workflow for Genotoxicity Assessment
Caption: Standard workflow for in vitro and in vivo genotoxicity assessment.
Repeat-Dose Toxicity
A 14-day repeat-dose study was conducted in rats to evaluate the toxicological effects of this compound following daily administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).
Data Summary: 14-Day Rat Study (Oral Gavage)
| Parameter | Vehicle Control | Low Dose (20 mg/kg/day) | Mid Dose (60 mg/kg/day) | High Dose (180 mg/kg/day) |
| Mortality | 0/10 | 0/10 | 0/10 | 2/10 |
| Body Weight Gain (g, Day 14) | +45 ± 5 | +42 ± 6 | +30 ± 8 | +15 ± 10 |
| Key Hematology Changes | None | None | None | Slight, non-significant decrease in RBCs |
| Key Clinical Chemistry Changes | None | None | Slight elevation in ALT | Moderate elevation in ALT, AST, and BUN |
| Primary Target Organ(s) | None | None | Liver (minimal centrilobular hypertrophy) | Liver (moderate hypertrophy, single-cell necrosis), Kidney (tubular degeneration) |
| NOAEL | - | 20 mg/kg/day | - | - |
| Statistically significant (p < 0.05), **Statistically significant (p < 0.01) |
Experimental Protocol: 14-Day Repeat-Dose Oral Toxicity
-
Test System: Male and female Sprague-Dawley rats (n=10/sex/group).
-
Dosing: this compound was administered once daily via oral gavage for 14 consecutive days at doses of 0, 20, 60, and 180 mg/kg/day.
-
In-life Observations: Included mortality checks, clinical observations, body weight, and food consumption measurements.
-
Terminal Procedures: At study termination, blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and selected organs were weighed. Tissues were collected and preserved for histopathological examination.
Hypothetical Mechanism of Hepatotoxicity
Based on the preliminary findings of elevated liver enzymes (ALT, AST) and centrilobular hypertrophy in the repeat-dose study, a potential mechanism of toxicity involves the induction of hepatic cytochrome P450 (CYP) enzymes and subsequent oxidative stress. This pathway is a common mechanism for drug-induced liver injury.
Caption: Postulated signaling pathway for this compound-induced hepatotoxicity.
Preliminary Conclusions and Future Directions
The preliminary toxicological assessment of this compound indicates the following:
-
The compound exhibits low acute toxicity via the oral route.
-
There is no evidence of genotoxic potential in the standard test battery.
-
The primary target organs following repeated administration in the rat are the liver and, at high doses, the kidney.
-
A NOAEL of 20 mg/kg/day was established in a 14-day rat study.
Further studies are recommended to fully characterize the toxicological profile of this compound. These should include a 28-day repeat-dose study in a non-rodent species, safety pharmacology assessments (cardiovascular, respiratory, and CNS), and further mechanistic studies to confirm the proposed pathway of hepatotoxicity.
Analysis of Venoterpine: A Technical Overview of Spectral Data and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectral Analysis Data
Definitive, experimentally-derived quantitative spectral data for venoterpine remains elusive in readily accessible scientific literature. The following tables are presented as templates to be populated once such data becomes available through experimental work.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| C7 | Data not available |
| C8 | Data not available |
| C9 (CH₃) | Data not available |
| C10 | Data not available |
Note: This table is a placeholder for future experimental data.
Mass Spectrometry (MS) Data
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment | Relative Abundance (%) |
| 149.08 | [M]⁺ | Data not available |
| Data not available | Data not available | |
| Data not available | Data not available | |
| Data not available | Data not available |
Note: This table is a placeholder for future experimental data.
Experimental Protocols
The following are detailed methodologies for the spectral analysis of this compound, based on standard practices for alkaloid analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 200-240 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification if desired.
-
-
2D NMR Experiments: To aid in structural elucidation, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of purified this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Injection: Inject 1 µL of the sample in split or splitless mode, depending on the concentration.
-
Oven Program: A typical temperature program would start at a low temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometry:
-
Ionization: Use standard electron ionization at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-500.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion (M⁺) and the m/z values and relative abundances of the fragment ions.
Predicted Biological Interactions and Signaling Pathways
Computational studies have provided insights into the potential biological targets of this compound, suggesting it may interact with a range of proteins involved in key cellular processes.[1][2]
Predicted Targets:
-
Oxidoreductases (33%): These enzymes catalyze oxidation-reduction reactions, playing a crucial role in metabolism and cellular signaling.[1][2]
-
Cytochrome P450 Enzymes (13%): A superfamily of enzymes involved in drug metabolism and the synthesis of various molecules.[1][2]
-
Kinases (13%): These enzymes are critical components of signal transduction pathways, regulating a wide array of cellular processes.[1][2]
-
Lyases (20%): These enzymes catalyze the breaking of various chemical bonds by means other than hydrolysis and oxidation.[1][2]
-
Membrane Receptors (6.7%): These proteins are integral to cellular communication, receiving signals from outside the cell and transmitting them inward.[1][2]
The following diagram illustrates the potential workflow for identifying these biological targets.
The following diagram illustrates a hypothetical signaling pathway based on the predicted targets of this compound.
Conclusion
This compound presents an interesting subject for further phytochemical and pharmacological investigation. While a complete experimental spectral profile is not yet publicly available, the provided protocols offer a standardized approach for its characterization. The computational predictions of its biological targets open avenues for exploring its potential therapeutic applications. Future research should focus on the isolation and complete structural elucidation of this compound to populate the spectral data tables and validate the predicted biological activities through in vitro and in vivo studies.
References
Venoterpine: A Computational Exploration of its Bioactive Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The biological activities and pharmacological profile of Venoterpine are currently underexplored, with available data primarily derived from in silico computational studies. The information presented herein is based on these predictive models and awaits experimental validation.
Introduction
This compound (also known as Alkaloid RW47) is a naturally occurring pyridine alkaloid found in plants such as Gentiana lutea.[1] Despite its presence in traditional medicinal flora, its specific biological activities have not been extensively investigated through wet lab experimentation. However, recent computational analyses have shed light on its potential as a bioactive molecule, predicting favorable pharmacokinetic properties and identifying likely biological targets. This guide summarizes the current in silico findings for this compound, providing a foundation for future experimental research and drug discovery efforts.
Predicted Physicochemical and Pharmacokinetic Properties
Computational modeling provides valuable insights into the drug-like characteristics of a compound. The following tables summarize the predicted physicochemical and pharmacokinetic properties of this compound based on SwissADME analysis.[2][3][4]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | Favorable for oral bioavailability.[4] |
| LogP (Lipophilicity) | 1.18 | Balanced lipophilicity. |
| Water Solubility | Good | |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | Good potential for membrane permeability.[4] |
Table 2: Predicted Pharmacokinetic Properties of this compound (SwissADME) [2][3][4]
| Property | Prediction | Implication |
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for activity within the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | Less susceptible to efflux pumps, potentially increasing bioavailability. |
| CYP1A2 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |
| CYP2C19 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |
| CYP2C9 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |
| CYP2D6 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |
| CYP3A4 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |
Predicted Biological Targets
In silico target prediction algorithms suggest that this compound may interact with a variety of protein classes. These predictions are based on the structural similarity of this compound to known ligands of these targets. The predicted target classes for this compound are illustrated in the diagram below.
Caption: Predicted protein target classes for this compound based on in silico analysis[2][3].
Experimental Protocols
As there are no published experimental studies detailing the biological activities of this compound, specific experimental protocols cannot be provided at this time. Future research to validate the in silico predictions would likely involve a variety of assays, including but not limited to:
-
Enzyme Inhibition Assays: To confirm the predicted interactions with oxidoreductases, kinases, and cytochrome P450 enzymes.
-
Receptor Binding Assays: To validate interactions with predicted membrane receptors.
-
Cell-Based Assays: To assess the functional effects of this compound on cellular processes, such as proliferation, apoptosis, and inflammation, in relevant cell lines.
-
In Vivo Studies: To evaluate the pharmacokinetic profile and therapeutic efficacy of this compound in animal models.
Conclusion and Future Directions
The computational data available for this compound suggest that it is a promising candidate for further pharmacological investigation. Its predicted drug-like properties and potential to interact with a diverse range of biological targets warrant experimental validation. Future research should focus on synthesizing or isolating sufficient quantities of this compound to perform rigorous in vitro and in vivo studies. Elucidating the true biological activities and mechanisms of action of this compound could pave the way for the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Proposed Laboratory Synthesis of Venoterpine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, a specific, peer-reviewed total synthesis of Venoterpine (7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol) has not been reported in the scientific literature. The following application notes and protocols describe a proposed synthetic route based on established methodologies for the synthesis of structurally related cyclopenta[c]pyridine derivatives. The quantitative data provided is derived from analogous transformations reported in the literature and should be considered as representative examples. Optimization of each step will be necessary to achieve satisfactory yields and purity of this compound.
Introduction
This compound is a naturally occurring pyridine alkaloid found in plants such as Gentiana lutea.[1] Its chemical structure, 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol, presents a fused bicyclic system that is of interest to medicinal chemists. This document outlines a proposed multi-step laboratory synthesis to obtain this compound for research and drug development purposes. The proposed route leverages an annulation strategy to construct the cyclopenta[c]pyridine core, followed by functional group manipulations to introduce the required methyl and hydroxyl groups.
Proposed Synthetic Pathway
The proposed synthesis of this compound commences with the construction of a cyclopenta[c]pyridinone intermediate via an annulation reaction. This intermediate subsequently undergoes methylation and then a stereoselective reduction to yield the target molecule, this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one (Intermediate 1)
This step involves the construction of the fused bicyclic core through an intramolecular condensation reaction. This type of annulation is a common strategy for synthesizing cyclopenta[c]pyridine systems.[2]
Reaction:
-
Starting Material: Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate
-
Reagent: Sodium hydride (NaH)
-
Solvent: Tetrahydrofuran (THF)
-
Product: 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents).
-
Wash the sodium hydride with anhydrous THF (3 x 10 mL) to remove the mineral oil.
-
Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 4-(3-ethoxy-3-oxopropyl)nicotinate (1.0 equivalent) in anhydrous THF (20 mL) to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one.
Step 2: Synthesis of 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one (Intermediate 2)
The introduction of the methyl group at the C7 position is proposed to proceed via an alkylation reaction. The acidity of the proton at C7 allows for deprotonation and subsequent reaction with a methylating agent.
Reaction:
-
Starting Material: 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
-
Reagents: Sodium hydride (NaH), Methyl iodide (CH₃I)
-
Solvent: Tetrahydrofuran (THF)
-
Product: 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents) and wash with anhydrous THF.
-
Add anhydrous THF (40 mL) and cool to 0 °C.
-
Add a solution of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one (1.0 equivalent) in anhydrous THF (15 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one.
Step 3: Synthesis of this compound (7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol)
The final step is the reduction of the ketone functionality to a secondary alcohol. A reducing agent such as sodium borohydride is suitable for this transformation.[2]
Reaction:
-
Starting Material: 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
-
Reagent: Sodium borohydride (NaBH₄)
-
Solvent: Methanol (MeOH)
-
Product: this compound
Protocol:
-
Dissolve 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one (1.0 equivalent) in methanol (30 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of acetone.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthesis of this compound, based on analogous reactions found in the literature.
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Reference for Analogous Reaction |
| 1 | Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate | 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one | NaH | THF | ~58 | [2] |
| 2 | 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one | 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one | NaH, CH₃I | THF | >70 (estimated) | General Alkylation |
| 3 | 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one | This compound | NaBH₄ | MeOH | >90 (estimated) | [2] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a single synthetic step in the proposed synthesis of this compound.
Caption: General experimental workflow for a synthetic step.
References
Standard Operating Procedure for Venoterpine Handling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Venoterpine is a naturally occurring alkaloid with a currently limited publicly available experimental profile. The following application notes and protocols are based on computational predictions of its biological activities and general laboratory safety practices for similar chemical entities. Researchers should perform their own risk assessments and optimize protocols based on empirical data.
Introduction
This compound (IUPAC Name: 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol) is a pyridine alkaloid found in Gentiana lutea.[1] Computational analyses suggest that this compound possesses favorable drug-like properties, including good water solubility, high gastrointestinal absorption, and the ability to cross the blood-brain barrier.[2][3] These characteristics, combined with predicted interactions with key biological targets, indicate its potential for therapeutic applications. This document provides a standard operating procedure for handling this compound and detailed protocols for hypothetical experimental validation of its predicted activities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | PubChem[1] |
| Molecular Weight | 149.19 g/mol | PubChem[1] |
| Physical Description | Solid | PubChem[1] |
| Melting Point | 130 - 132 °C | PubChem[1] |
| CAS Number | 17948-42-4 | PubChem[1] |
Safety and Handling
As a pyridine alkaloid, this compound should be handled with care in a laboratory setting. The following are general safety precautions; always consult the specific Safety Data Sheet (SDS) provided by the supplier.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: For handling fine powders or creating aerosols, a properly fitted respirator or use of a fume hood is necessary.
3.2. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form or preparing stock solutions.
-
Ensure that safety showers and eyewash stations are readily accessible.
3.3. Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. A recommended storage temperature is -20°C under an inert atmosphere.[4]
3.4. Spills and Waste Disposal
-
In case of a spill, contain the material using an absorbent pad or other suitable inert material.
-
Dispose of this compound waste according to local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.
Predicted Biological Activities and Physicochemical Properties
Computational studies have provided insights into the potential biological activities and pharmacokinetic properties of this compound. These predictions, summarized in the following tables, offer a basis for designing experimental validation studies.
Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Predicted Value/Characteristic | Implication | Source |
| Water Solubility | Good | Suitable for aqueous formulations | ResearchGate[3] |
| Gastrointestinal Absorption | High | Potential for good oral bioavailability | ResearchGate[3] |
| Blood-Brain Barrier Permeation | Yes | Potential for CNS applications | ResearchGate[3] |
| P-glycoprotein Substrate | No | Reduced likelihood of efflux-mediated resistance | ResearchGate[3] |
| Cytochrome P450 Inhibition | No inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Lower potential for drug-drug interactions | ResearchGate[3] |
| Lipinski's Rule of Five | 0 violations | Favorable for drug-likeness | ResearchGate[3] |
Table 3: Predicted Biological Targets of this compound
| Target Class | Predicted Interaction Percentage | Potential Therapeutic Area | Source |
| Oxidoreductases | 33% | Antioxidant, Metabolic modulation | ResearchGate[3] |
| Kinases | 13% | Anticancer, Anti-inflammatory | ResearchGate[3] |
| Lyases | 20% | Various metabolic pathways | ResearchGate[3] |
| Cytochrome P450 Enzymes | 13% | Drug metabolism | ResearchGate[3] |
| Membrane Receptors | 6.7% | Various signaling pathways | ResearchGate[3] |
Experimental Protocols
The following are detailed, hypothetical protocols for investigating the predicted biological activities of this compound.
5.1. In Vitro Anticancer Activity: MTT Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
This compound
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
PBS (Phosphate-Buffered Saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
5.2. In Vitro Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of this compound against a specific kinase (e.g., a MAP kinase).
Materials:
-
This compound
-
Recombinant active kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the this compound dilutions.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Include a no-inhibitor control and a no-enzyme control.
-
Incubate the plate at room temperature for the recommended time for the specific kinase.
-
Detection: Add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.
-
Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC₅₀ value.
5.3. In Vivo Neuroprotective Effect in a Rodent Model of Ischemic Stroke
This hypothetical protocol describes the evaluation of this compound's neuroprotective effects in a rat model of middle cerebral artery occlusion (MCAO). All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Saline solution (vehicle)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for MCAO
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
Procedure:
-
Animal Groups: Divide the rats into groups: Sham-operated, Vehicle-treated MCAO, and this compound-treated MCAO (e.g., 5, 10, and 20 mg/kg).
-
MCAO Surgery: Anesthetize the rats and induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method for 90 minutes.
-
Drug Administration: At the time of reperfusion (removal of the filament), administer this compound or vehicle intraperitoneally.
-
Neurological Deficit Scoring: 24 hours after MCAO, evaluate the neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the rats and harvest the brains. Section the brains and stain with TTC. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Data Acquisition: Capture images of the brain slices and quantify the infarct volume using image analysis software.
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the vehicle-treated and this compound-treated groups using appropriate statistical tests.
Visualizations
6.1. Hypothetical Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for assessing the in vitro anticancer activity of this compound using an MTT assay.
6.2. Hypothetical Kinase Signaling Pathway Potentially Modulated by this compound
Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.
References
Venoterpine for In Vitro Cell Culture Assays: Application Notes and Protocols
For Research Use Only.
Introduction
Venoterpine is a naturally occurring alkaloid with a largely unexplored pharmacological profile. Recent in-silico studies suggest that this compound possesses favorable drug-like properties, including good bioavailability and the potential to cross the blood-brain barrier.[1][2][3] Computational predictions have identified several potential biological targets for this compound, including oxidoreductases, cytochrome P450 enzymes, and various kinases.[1][2] This profile suggests that this compound may exhibit a range of biological activities, with potential applications in oncology and inflammatory diseases, areas where other terpenoids have shown significant promise.[4][5][6][7]
Terpenoids, a broad class of natural products, are known to exert anticancer effects by inducing cell cycle arrest and apoptosis, and to inhibit inflammatory responses by modulating key signaling pathways.[5][6][8] Based on the predicted targets of this compound, it is hypothesized that this compound may modulate critical cellular signaling pathways such as the PI3K/Akt, MAPK, and NF-κB pathways. These pathways are frequently dysregulated in cancer and inflammatory conditions.
These application notes provide a comprehensive guide for researchers to investigate the potential anticancer and anti-inflammatory effects of this compound in in vitro cell culture models. Detailed protocols for key assays are provided to assess its effects on cell viability, apoptosis, and the activation of major signaling pathways.
Data Presentation
The following tables present hypothetical data to illustrate the potential effects of this compound in various in vitro assays. Researchers can use these as a reference for their own experimental design and data analysis.
Table 1: Effect of this compound on the Viability of A549 Lung Carcinoma Cells (MTT Assay)
| This compound Concentration (µM) | Cell Viability (% of Control) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 5 | 81 ± 5.5 |
| 10 | 62 ± 6.1 |
| 25 | 41 ± 4.7 |
| 50 | 23 ± 3.9 |
| IC50 | ~15 µM |
Table 2: Apoptosis Induction by this compound in A549 Cells (Annexin V-FITC/PI Staining)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) |
| Vehicle Control | 3.1 ± 0.8 | 2.5 ± 0.6 |
| This compound (15 µM) | 25.4 ± 2.1 | 10.2 ± 1.5 |
| This compound (30 µM) | 48.7 ± 3.5 | 18.9 ± 2.3 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages (ELISA)
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Vehicle Control | 25 ± 8 | 15 ± 5 |
| LPS (1 µg/mL) | 1580 ± 120 | 2100 ± 150 |
| LPS + this compound (10 µM) | 850 ± 95 | 1150 ± 110 |
| LPS + this compound (25 µM) | 420 ± 50 | 680 ± 75 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
}
MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately by flow cytometry.
}
Apoptosis Assay Experimental Workflow
Western Blot Analysis for Signaling Pathways
This protocol is for analyzing the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt, MAPK, and NF-κB signaling pathways.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
}
Western Blot Experimental Workflow
Hypothesized Signaling Pathways
Based on the predicted targets and the known mechanisms of other terpenoids, this compound may exert its effects through the modulation of the following signaling pathways.
}
Hypothesized PI3K/Akt Pathway Inhibition by this compound
}
Hypothesized NF-κB Pathway Inhibition by this compound
References
- 1. phytonutrients.pk [phytonutrients.pk]
- 2. researchgate.net [researchgate.net]
- 3. phytonutrients.pk [phytonutrients.pk]
- 4. [PDF] Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review | Semantic Scholar [semanticscholar.org]
- 5. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
Venoterpine as a Molecular Probe: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Venoterpine, also known as Gentialutine or Alkaloid RW47, is a naturally occurring pyridine alkaloid found in plants such as Gentiana lutea.[1] Recent in silico studies have highlighted its potential as a bioactive molecule with a pharmacological profile that is currently underexplored.[2][3] Computational analyses predict that this compound possesses favorable physicochemical and pharmacokinetic properties for a potential drug candidate, including high gastrointestinal absorption and the ability to cross the blood-brain barrier.[2][3]
This document provides detailed, prospective application notes and hypothetical protocols for the use of this compound as a molecular probe. The information herein is based on computational predictions of its biological targets.[2] Researchers, scientists, and drug development professionals can use these notes as a starting point for experimental validation of this compound's predicted activities and for exploring its potential in modulating key signaling pathways.
Disclaimer: The experimental protocols and proposed applications described below are based on in silico target predictions. These have not yet been experimentally validated.
Physicochemical and Predicted Pharmacokinetic Properties
The following tables summarize the computationally predicted properties of this compound, providing a basis for its potential use in biological systems.[2][3]
Table 1: Predicted Physicochemical Properties of this compound [2][3]
| Property | Value | Significance |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | Adherence to Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | 2 | Potential for interaction with biological targets |
| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets |
| Rotatable Bonds | 0 | Suggests a rigid structure |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | Associated with good membrane permeability |
Table 2: Predicted Pharmacokinetic (ADME) Properties of this compound [2][3]
| Property | Prediction | Implication for Use as a Probe |
| Gastrointestinal (GI) Absorption | High | Suitable for in vivo studies with oral administration. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for investigating central nervous system (CNS) targets. |
| P-glycoprotein (P-gp) Substrate | No | Less likely to be subject to efflux by this major transporter. |
| CYP1A2 inhibitor | No | Low potential for drug-drug interactions via this isoform. |
| CYP2C19 inhibitor | No | Low potential for drug-drug interactions via this isoform. |
| CYP2C9 inhibitor | No | Low potential for drug-drug interactions via this isoform. |
| CYP2D6 inhibitor | No | Low potential for drug-drug interactions via this isoform. |
| CYP3A4 inhibitor | No | Low potential for drug-drug interactions via this isoform. |
Predicted Biological Targets and Proposed Applications
In silico target prediction suggests that this compound may interact with several classes of proteins.[2] This section outlines potential applications of this compound as a molecular probe for these predicted target classes.
Table 3: Predicted Biological Targets for this compound [2]
| Target Class | Probability of Interaction |
| Oxidoreductases | 33% |
| Lyases | 20% |
| Kinases | 13% |
| Cytochrome P450 | 13% |
| Membrane receptors | 6.7% |
Based on these predictions, the following sections provide hypothetical protocols for investigating the effects of this compound on a representative kinase signaling pathway and on cytochrome P450 activity.
Application Note 1: Investigating the Effect of this compound on the PI3K/Akt Signaling Pathway
Objective: To determine if this compound can modulate the PI3K/Akt signaling pathway, a key pathway in cell survival and proliferation, based on the prediction that it may interact with kinases.
Proposed Signaling Pathway
Experimental Protocol: Western Blotting for Phospho-Akt
This protocol describes how to assess the phosphorylation status of Akt, a key downstream effector in the PI3K pathway, in response to this compound treatment.
Materials:
-
Cell line (e.g., MCF-7, a human breast cancer cell line with an active PI3K/Akt pathway)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
IGF-1 (or other appropriate growth factor to stimulate the pathway)
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt, Rabbit anti-GAPDH
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL (enhanced chemiluminescence) substrate
-
Chemiluminescence imaging system
Workflow:
Procedure:
-
Cell Culture: Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal pathway activation.
-
This compound Treatment: Pre-treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Stimulation: Add IGF-1 (100 ng/mL) to the wells (except for the unstimulated control) and incubate for 30 minutes to induce Akt phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-Akt (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Imaging and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total Akt and GAPDH (as a loading control).
-
Quantify the band intensities and normalize the phospho-Akt signal to total Akt.
-
Expected Outcome: If this compound inhibits a kinase upstream of or at the level of Akt, a dose-dependent decrease in the ratio of phospho-Akt to total Akt would be observed in the IGF-1 stimulated cells.
Application Note 2: Assessing this compound's Interaction with Cytochrome P450 Enzymes
Objective: To experimentally validate the in silico prediction that this compound does not inhibit major CYP450 enzymes, which is a critical characteristic for a molecular probe to avoid confounding metabolic effects.
Experimental Protocol: In Vitro CYP450 Inhibition Assay
This protocol describes a fluorescent-based assay to screen for inhibitory activity of this compound against major CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)
-
CYP450 reaction buffer
-
Fluorogenic probe substrates specific for each isoform (e.g., BFC for CYP3A4, AMMC for CYP2D6, MFC for CYP2C9)
-
NADPH regenerating system
-
This compound (stock solution in DMSO)
-
Known CYP450 inhibitors as positive controls (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6, Sulfaphenazole for CYP2C9)
-
96-well black microplates
-
Fluorescence microplate reader
Workflow:
Procedure:
-
Reagent Preparation: Prepare working solutions of the CYP450 enzymes, fluorogenic substrates, NADPH regenerating system, this compound (in a dilution series, e.g., 0.1 to 100 µM), and control inhibitors in the reaction buffer.
-
Plate Setup: In a 96-well plate, add the reaction buffer, the specific CYP450 enzyme, and either this compound, a known inhibitor (positive control), or vehicle (DMSO, negative control).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow for potential binding of this compound to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the specific fluorogenic substrate and the NADPH regenerating system to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence at the appropriate excitation/emission wavelengths for the substrate in a kinetic mode (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
For each concentration, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Expected Outcome: Based on the in silico predictions, this compound is expected to show very weak or no inhibition of the tested CYP450 isoforms, resulting in high IC50 values (typically > 10 µM). This would indicate a low potential for metabolic drug-drug interactions, making it a more reliable molecular probe for cellular or in vivo studies.
References
Venoterpine: Application Notes and Protocols for Drug Discovery
Disclaimer: The following application notes and protocols are hypothetical and intended to serve as a guide for future research. Currently, there is a significant lack of published experimental data validating the biological activities and therapeutic applications of Venoterpine. The information presented herein is based on computational predictions and general pharmacological testing strategies.
This compound (also known as Alkaloid RW47) is a monoterpene pyridine alkaloid with a promising, yet largely unexplored, pharmacological profile.[1][2][3][4] Computational in silico studies suggest that this compound possesses favorable drug-like properties, including good aqueous solubility, high gastrointestinal absorption, and the ability to cross the blood-brain barrier.[5] These characteristics make it an intriguing candidate for drug discovery, particularly for central nervous system disorders. This document outlines potential applications and proposes experimental protocols to investigate and validate the therapeutic potential of this compound.
Quantitative Data Summary
The following table summarizes the computationally predicted physicochemical and pharmacokinetic properties of this compound. It is crucial to note that these values are theoretical and await experimental verification.
| Property | Predicted Value | Method | Reference |
| Molecular Weight | 149.19 g/mol | Computational | [5] |
| Molecular Formula | C₉H₁₁NO | Computational | [5] |
| Water Solubility | Good | SwissADME | [5] |
| Lipophilicity (LogP) | Balanced | SwissADME | [5] |
| Gastrointestinal Absorption | High | SwissADME | [5] |
| Blood-Brain Barrier Permeability | Permeable | SwissADME | [5] |
| P-glycoprotein Substrate | No | SwissADME | [5] |
| Cytochrome P450 Inhibition | No inhibition of major isoforms | SwissADME | [5] |
| Drug-Likeness (Lipinski's Rule) | Adherent | SwissADME | [5] |
Predicted Biological Targets
Computational target prediction suggests that this compound may interact with a range of protein classes. The validation of these predicted targets is a critical first step in elucidating its mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
Application Notes and Protocols for Radiolabeling of Venoterpine with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venoterpine is a naturally occurring alkaloid belonging to the pyridine class of compounds.[1] Recent in-silico studies have highlighted its potential as a bioactive molecule with favorable pharmacokinetic properties, including high gastrointestinal absorption and the ability to cross the blood-brain barrier.[2] Computational predictions suggest potential interactions with various biological targets, including oxidoreductases, cytochrome P450 enzymes, and kinases, indicating a broad therapeutic potential that warrants further investigation.[2]
Radiolabeling of this compound with a positron-emitting radionuclide like Fluorine-18 ([¹⁸F]) would enable in vivo imaging studies using Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that allows for the non-invasive quantification of the biodistribution and target engagement of radiolabeled molecules. This application note provides a detailed, albeit hypothetical, protocol for the radiolabeling of this compound with ¹⁸F, based on established methods for the radiofluorination of pyridine derivatives.
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the successful radiolabeling of a small molecule like this compound with ¹⁸F, based on literature values for similar compounds.
| Parameter | Expected Value | Reference |
| Radiochemical Yield (RCY) | 15 - 40% (decay-corrected) | [3] |
| Molar Activity (A_m) | 50 - 150 GBq/µmol | [4] |
| Radiochemical Purity | > 95% | [3] |
| Synthesis Time | 60 - 90 minutes | [3] |
Experimental Protocols
Synthesis of a Precursor for Radiolabeling
Direct radiofluorination of the this compound molecule is challenging due to the electron-rich nature of the pyridine ring. A more feasible approach is the nucleophilic substitution of a suitable leaving group on a precursor molecule. For pyridine derivatives, a nitro or a trimethylammonium group at the ortho-position to the ring nitrogen serves as an effective leaving group for radiofluorination with [¹⁸F]fluoride.
Protocol for Synthesis of a Nitro-Substituted this compound Precursor:
-
Protection of the Hydroxyl Group: The free hydroxyl group in this compound can interfere with the subsequent nitration and radiofluorination steps. Therefore, it should be protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.
-
Dissolve this compound (1 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 eq) and TBDMS-Cl (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the TBDMS-protected this compound by column chromatography.
-
-
Nitration of the Pyridine Ring: Introduce a nitro group at the ortho-position to the pyridine nitrogen.
-
Dissolve the TBDMS-protected this compound in concentrated sulfuric acid at 0°C.
-
Add fuming nitric acid dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the nitro-substituted precursor by column chromatography.
-
[¹⁸F]-Radiolabeling of this compound Precursor
This protocol describes the nucleophilic substitution of the nitro group with [¹⁸F]fluoride.
Materials:
-
Nitro-substituted this compound precursor
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Dimethylformamide (DMF)
-
Water for injection
-
Sep-Pak C18 cartridges
-
HPLC system (preparative and analytical) with a radioactivity detector
Protocol:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Pass the aqueous [¹⁸F]fluoride solution through a QMA (quaternary methylammonium) cartridge to trap the [¹⁸F]⁻.
-
Elute the [¹⁸F]⁻ from the QMA cartridge with a solution of K₂₂₂ (5 mg) and K₂CO₃ (1 mg) in 80% MeCN/20% H₂O.
-
Dry the [¹⁸F]K/K₂₂₂ complex by azeotropic distillation with anhydrous MeCN at 110°C under a stream of nitrogen. Repeat this step 2-3 times to ensure complete dryness.
-
-
Radiofluorination Reaction:
-
Dissolve the nitro-substituted this compound precursor (1-2 mg) in anhydrous DMF (300 µL).
-
Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex.
-
Seal the reaction vial and heat at 120-150°C for 15-20 minutes.
-
-
Deprotection:
-
After the radiofluorination, cool the reaction vial to room temperature.
-
Add 1 M HCl (200 µL) to the reaction mixture to remove the TBDMS protecting group.
-
Heat the mixture at 60°C for 5 minutes.
-
Neutralize the solution with 1 M NaOH.
-
-
Purification:
-
Dilute the reaction mixture with water (1 mL).
-
Pass the solution through a pre-conditioned Sep-Pak C18 cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the [¹⁸F]this compound from the cartridge with ethanol (1 mL).
-
Further purify the product using a preparative HPLC system.
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product by analytical HPLC co-injecting with a non-radioactive this compound standard.
-
Measure the molar activity of the final product.
-
Visualizations
Caption: Experimental workflow for the synthesis of the this compound precursor and subsequent radiolabeling with ¹⁸F.
Caption: Hypothetical signaling pathway of this compound inhibiting a target kinase, leading to a measurable cellular response and detectable by PET imaging.
References
- 1. This compound | C9H11NO | CID 5315179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phytonutrients.pk [phytonutrients.pk]
- 3. [18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Venoterpine Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vivo evaluation of Venoterpine delivery systems. Due to the limited availability of specific in vivo data for this compound, this document presents generalized protocols for common nanocarrier systems—nanoparticles, liposomes, and micelles—using this compound as a model therapeutic agent. These protocols are compiled from established methodologies in the field of nanomedicine and are intended to serve as a foundational guide for researchers.
Introduction to this compound and Nanocarrier-Based Delivery
This compound is a naturally occurring alkaloid with a pharmacological profile that suggests therapeutic potential. In silico analyses have indicated favorable physicochemical and pharmacokinetic properties, including good water solubility, lipophilicity, and the potential to cross the blood-brain barrier. However, like many therapeutic agents, its efficacy and safety in vivo can be significantly enhanced through the use of advanced drug delivery systems.
Nanocarriers such as polymeric nanoparticles, liposomes, and micelles offer several advantages for in vivo drug delivery.[1] These include:
-
Improved Solubility: Encapsulating hydrophobic drugs like this compound can enhance their solubility in aqueous environments.
-
Controlled Release: Nanocarriers can be engineered to release the drug over a prolonged period, maintaining therapeutic concentrations and reducing dosing frequency.
-
Targeted Delivery: Surface modification of nanocarriers with specific ligands can facilitate targeted delivery to disease sites, increasing efficacy and reducing off-target toxicity.[2]
-
Protection from Degradation: Encapsulation protects the drug from enzymatic degradation in the bloodstream, increasing its stability and bioavailability.[2]
This document outlines the necessary steps for the successful in vivo evaluation of this compound-loaded nanocarriers, from formulation and characterization to preclinical assessment in animal models.
Formulation and Characterization of this compound-Loaded Nanocarriers
A critical first step in any in vivo study is the preparation and thorough characterization of the drug delivery system. The following sections provide protocols for three common types of nanocarriers.
Polymeric Nanoparticles
Protocol 2.1.1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for nanoparticle formulation.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent (e.g., DCM).[3]
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at high speed. Sonicate or homogenize the mixture to form an oil-in-water (o/w) emulsion.[3]
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated this compound.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose or mannitol) to obtain a dry powder.[3]
Liposomes
Protocol 2.2.1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[4]
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
Chloroform or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.[2]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[2]
-
Drying: Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer to the flask and hydrate the lipid film by rotating the flask above the lipid transition temperature (Tc). This will form multilamellar vesicles (MLVs).[5]
-
Sizing: To obtain unilamellar vesicles (SUVs or LUVs) with a uniform size distribution, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size.[4]
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Micelles
Protocol 2.3.1: Preparation of this compound-Loaded Polymeric Micelles by Nanoprecipitation
Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers, ideal for solubilizing hydrophobic drugs.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., mPEG-b-p(HPMA-Bz))
-
A solvent for the drug and polymer (e.g., acetone, DMSO)
-
Water or buffer as the non-solvent
-
Magnetic stirrer
-
Dialysis membrane
Procedure:
-
Dissolution: Dissolve this compound and the amphiphilic block copolymer in a water-miscible organic solvent.
-
Nanoprecipitation: Add the organic solution dropwise to water or buffer under constant stirring. The hydrophobic core of the micelles will encapsulate this compound as the polymer self-assembles.
-
Solvent Removal and Purification: Dialyze the micellar solution against water or buffer to remove the organic solvent and any unencapsulated drug.
Characterization of Nanocarriers
Thorough characterization is essential to ensure the quality, stability, and in vivo performance of the nanocarriers.
Table 1: Key Characterization Parameters for this compound-Loaded Nanocarriers
| Parameter | Method | Typical Values | Importance |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 50 - 200 nm; PDI < 0.3 | Affects biodistribution, cellular uptake, and clearance.[6] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -30 mV to +30 mV | Indicates colloidal stability and influences interactions with biological components.[7] |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical | Confirms size and shape. |
| Encapsulation Efficiency (EE%) & Drug Loading (DL%) | UV-Vis Spectroscopy, HPLC | EE% > 70%; DL% > 5% | Determines the amount of drug successfully encapsulated. |
In Vivo Experimental Protocols
The following protocols outline standard procedures for evaluating the biodistribution, pharmacokinetics, and efficacy of this compound-loaded nanocarriers in animal models.[8]
Animal Models
The choice of animal model is crucial and depends on the therapeutic application of this compound.[9] Common models for initial in vivo studies include mice (e.g., BALB/c, C57BL/6) and rats (e.g., Sprague-Dawley).[10] For specific disease models, such as cancer or neurodegenerative diseases, appropriate transgenic or induced models should be used.
Protocol for In Vivo Biodistribution Study
This protocol determines the organ and tissue distribution of the nanocarriers over time.
Materials:
-
This compound nanocarriers labeled with a fluorescent dye (e.g., DiD, Cy7) or a radionuclide (e.g., 124I).
-
Healthy or disease-model mice/rats.
-
In vivo imaging system (IVIS) for fluorescence imaging or a gamma counter for radioactivity measurement.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Administration: Administer the labeled this compound nanocarriers to the animals via the desired route (e.g., intravenous tail vein injection).[11]
-
In Vivo Imaging (Optional): At various time points (e.g., 1, 4, 24, 48 hours), anesthetize the animals and perform whole-body imaging using an IVIS to visualize the distribution of fluorescently labeled nanocarriers.[12]
-
Organ Harvesting: At the end of each time point, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, heart, brain, etc.).[11]
-
Ex Vivo Analysis:
-
For fluorescently labeled carriers, image the harvested organs using the IVIS to quantify the fluorescence intensity per organ.[13]
-
For radiolabeled carriers, measure the radioactivity in each organ using a gamma counter.
-
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Table 2: Hypothetical Biodistribution Data for this compound-Loaded Nanoparticles in Mice (%ID/g)
| Organ | 1 hour | 4 hours | 24 hours | 48 hours |
| Blood | 15.2 ± 2.1 | 5.6 ± 1.3 | 0.8 ± 0.2 | 0.1 ± 0.05 |
| Liver | 25.8 ± 3.5 | 35.1 ± 4.2 | 20.5 ± 2.8 | 10.3 ± 1.9 |
| Spleen | 10.5 ± 1.8 | 18.9 ± 2.5 | 15.2 ± 2.1 | 8.7 ± 1.5 |
| Lungs | 5.2 ± 0.9 | 3.1 ± 0.6 | 1.2 ± 0.3 | 0.5 ± 0.1 |
| Kidneys | 4.1 ± 0.7 | 2.5 ± 0.5 | 0.9 ± 0.2 | 0.3 ± 0.1 |
| Brain | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.5 ± 0.4 | 1.2 ± 0.3 |
Protocol for Pharmacokinetic (PK) Study
This protocol determines the absorption, distribution, metabolism, and excretion (ADME) profile of this compound when delivered via nanocarriers.
Materials:
-
This compound-loaded nanocarriers.
-
Cannulated mice/rats (for serial blood sampling).
-
Blood collection tubes (e.g., with EDTA).
-
Centrifuge.
-
LC-MS/MS or HPLC for drug quantification.
Procedure:
-
Administration: Administer a single dose of the this compound formulation to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) from the cannulated vein.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Drug Quantification: Extract this compound from the plasma samples and quantify its concentration using a validated analytical method like LC-MS/MS.
-
Data Analysis: Plot the plasma concentration of this compound versus time and calculate key pharmacokinetic parameters using non-compartmental analysis.
Table 3: Key Pharmacokinetic Parameters for this compound Formulations
| Parameter | Definition | Free this compound | This compound Nanoparticles |
| Cmax (ng/mL) | Maximum plasma concentration | 1500 | 800 |
| Tmax (h) | Time to reach Cmax | 0.25 | 2 |
| AUC (ng·h/mL) | Area under the concentration-time curve | 3000 | 12000 |
| t1/2 (h) | Elimination half-life | 1.5 | 10 |
| CL (mL/h/kg) | Clearance | 50 | 12.5 |
| Vd (L/kg) | Volume of distribution | 10 | 2 |
Signaling Pathways and Visualization
Alkaloids often exert their therapeutic effects by modulating key cellular signaling pathways.[14][15] Based on in silico predictions and the known mechanisms of similar compounds, this compound may influence pathways such as PI3K/Akt, MAPK/ERK, and NF-κB.
PI3K/Akt Signaling Pathway
This pathway is crucial for cell survival, proliferation, and growth.[16]
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.
MAPK/ERK Signaling Pathway
This pathway regulates cell proliferation, differentiation, and survival.[17]
Caption: MAPK/ERK signaling cascade and a potential point of intervention for this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and immune responses.[18]
Caption: Overview of the NF-κB signaling pathway and its potential modulation.
Experimental Workflow Visualization
A logical workflow is essential for systematic in vivo evaluation.
Caption: A generalized workflow for the in vivo evaluation of nanocarriers.
Conclusion
The development of effective this compound delivery systems for in vivo applications requires a systematic approach encompassing formulation, characterization, and rigorous preclinical evaluation. The protocols and guidelines presented in this document provide a framework for researchers to design and execute in vivo studies aimed at harnessing the therapeutic potential of this compound through nanomedicine. While the data presented is hypothetical, it reflects the expected outcomes of such studies and highlights the importance of quantitative analysis in drug delivery research. Further investigation into the specific interactions of this compound with cellular pathways will be crucial for optimizing targeted delivery strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. 脂質體製備 - Avanti® 極性脂質 [sigmaaldrich.com]
- 3. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 5. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 6. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. biocytogen.com [biocytogen.com]
- 10. researchgate.net [researchgate.net]
- 11. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Screening with Venoterpine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, providing a powerful tool for identifying and validating novel drug targets.[1][2][3] When combined with natural product libraries, CRISPR-Cas9 screens can elucidate the mechanisms of action of bioactive compounds and uncover genetic vulnerabilities in cancer cells. This document provides detailed application notes and protocols for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate the cellular response to Venoterpine, a naturally occurring alkaloid with therapeutic potential.[4]
Terpenoids, the class of compounds to which this compound belongs, have demonstrated significant anticancer properties by modulating various signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB, and by inducing apoptosis and cell cycle arrest.[5][6][7][8] A CRISPR-Cas9 screen can pinpoint the specific genes and pathways that are essential for this compound's cytotoxic effects or that confer resistance to treatment, thereby accelerating its development as a potential therapeutic agent.
Application Notes
A genome-wide CRISPR-Cas9 knockout screen is employed to identify genes that, when inactivated, either sensitize or desensitize cancer cells to this compound treatment. The general principle involves introducing a pooled library of single-guide RNAs (sgRNAs), each targeting a specific gene, into a population of Cas9-expressing cells.[1][9] This creates a diverse pool of knockout cell lines. The cell population is then treated with this compound, and the subsequent changes in the representation of each sgRNA are quantified by next-generation sequencing (NGS).
-
Positive Selection Screen: Identifies genes whose knockout confers resistance to this compound. sgRNAs targeting these genes will be enriched in the this compound-treated population compared to the control.
-
Negative Selection (Dropout) Screen: Identifies genes whose knockout sensitizes cells to this compound. sgRNAs targeting these genes will be depleted in the this compound-treated population.
The results of the screen can be used to:
-
Identify novel drug targets for combination therapies.
-
Elucidate the mechanism of action of this compound.
-
Discover potential biomarkers for patient stratification.
-
Understand mechanisms of drug resistance.
Experimental Protocols
This protocol outlines a pooled, negative selection CRISPR-Cas9 screen to identify genes that sensitize cells to this compound treatment.
Part 1: Cell Line Preparation and Lentivirus Production
-
Cell Line Selection and Culture:
-
Select a cancer cell line relevant to the therapeutic indication of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer).
-
Culture cells in the recommended medium and conditions.
-
Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector, followed by antibiotic selection (e.g., blasticidin).
-
Verify Cas9 activity using a functional assay (e.g., GFP knockout).
-
-
sgRNA Library Amplification:
-
Obtain a genome-scale sgRNA library (e.g., GeCKO v2).[10]
-
Amplify the library plasmid DNA by electroporation into competent E. coli.
-
Perform a maxi-prep to isolate a sufficient quantity of high-quality plasmid DNA.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatants, filter through a 0.45 µm filter, and concentrate the virus if necessary.
-
Titer the lentiviral library on the Cas9-expressing cancer cell line to determine the optimal multiplicity of infection (MOI).
-
Part 2: CRISPR-Cas9 Library Screening
-
Lentiviral Transduction of sgRNA Library:
-
Transduce the Cas9-expressing cancer cells with the sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.[11]
-
The number of cells transduced should be sufficient to maintain a library coverage of at least 200-500 cells per sgRNA.
-
Select transduced cells with an appropriate antibiotic (e.g., puromycin).
-
-
This compound Treatment:
-
Determine the IC50 of this compound for the Cas9-expressing cell line using a cell viability assay (e.g., CellTiter-Glo).
-
Split the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a this compound-treated group.
-
Treat the cells with this compound at a concentration around the IC50 for a duration sufficient to achieve significant cell killing (e.g., 10-14 days).
-
Maintain library coverage by passaging a sufficient number of cells at each time point.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cell pellets from the control and this compound-treated populations at the end of the experiment.
-
Extract genomic DNA from the cell pellets.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) of the PCR amplicons to determine the read counts for each sgRNA.
-
Part 3: Data Analysis
-
Quality Control: Assess the quality of the sequencing data, including read depth and sgRNA representation.[1]
-
Read Counting and Normalization:
-
Align sequencing reads to the sgRNA library reference file to obtain raw read counts for each sgRNA.
-
Normalize the read counts to account for differences in sequencing depth between samples.
-
-
Hit Identification:
-
Use statistical software packages like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify significantly enriched or depleted sgRNAs and genes.[12][13][14]
-
MAGeCK calculates a robust rank aggregation (RRA) score and a p-value for each gene.
-
Genes with a low RRA score and a significant p-value in the this compound-treated group compared to the control group are considered hits.
-
-
Functional Analysis:
-
Perform pathway analysis (e.g., Gene Ontology, KEGG) on the list of hit genes to identify biological pathways and processes that are enriched.[1]
-
Data Presentation
The following tables present hypothetical data from a CRISPR-Cas9 screen with this compound treatment in A549 cells.
Table 1: Top 10 Gene Knockouts Conferring Sensitivity to this compound (Negative Selection)
| Gene Symbol | Gene Name | Log2 Fold Change (this compound/Control) | p-value |
| KEAP1 | Kelch-like ECH-associated protein 1 | -3.5 | 1.2e-8 |
| CUL3 | Cullin 3 | -3.2 | 5.6e-8 |
| NFE2L2 | Nuclear factor, erythroid 2-like 2 (Nrf2) | -3.1 | 8.9e-8 |
| PIK3CA | Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha | -2.8 | 1.5e-7 |
| AKT1 | AKT serine/threonine kinase 1 | -2.7 | 3.4e-7 |
| MTOR | Mechanistic target of rapamycin kinase | -2.5 | 7.8e-7 |
| BRAF | B-Raf proto-oncogene, serine/threonine kinase | -2.3 | 1.2e-6 |
| MAP2K1 | Mitogen-activated protein kinase kinase 1 (MEK1) | -2.2 | 2.5e-6 |
| MAPK1 | Mitogen-activated protein kinase 1 (ERK2) | -2.1 | 4.1e-6 |
| BCL2L1 | BCL2 like 1 (Bcl-xL) | -1.9 | 8.3e-6 |
Table 2: Top 10 Gene Knockouts Conferring Resistance to this compound (Positive Selection)
| Gene Symbol | Gene Name | Log2 Fold Change (this compound/Control) | p-value |
| BAX | BCL2 associated X, apoptosis regulator | 2.8 | 2.1e-7 |
| BAK1 | BCL2 antagonist/killer 1 | 2.6 | 4.5e-7 |
| CASP3 | Caspase 3 | 2.4 | 9.8e-7 |
| CASP9 | Caspase 9 | 2.2 | 1.7e-6 |
| APAF1 | Apoptotic peptidase activating factor 1 | 2.0 | 3.9e-6 |
| PTEN | Phosphatase and tensin homolog | 1.8 | 7.2e-6 |
| TP53 | Tumor protein p53 | 1.7 | 1.1e-5 |
| ATM | ATM serine/threonine kinase | 1.6 | 2.3e-5 |
| CHEK2 | Checkpoint kinase 2 | 1.5 | 4.7e-5 |
| SLCO1B3 | Solute carrier organic anion transporter family member 1B3 | 1.4 | 8.9e-5 |
Visualizations
Caption: Experimental workflow for the CRISPR-Cas9 screen.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 2. CRISPR Screening and Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 3. [PDF] High-throughput screening of a CRISPR/Cas9 library for functional genomics in human cells | Semantic Scholar [semanticscholar.org]
- 4. phytonutrients.pk [phytonutrients.pk]
- 5. Plant-derived terpenoids modulating cancer cell metabolism and cross-linked signaling pathways: an updated reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. broadinstitute.org [broadinstitute.org]
- 10. Protocol for genome-scale CRISPR screening in engineered lineage reporter hPSCs to study cell fate determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Analyze CRISPR Screen Data to Find Targets? | Ubigene [ubigene.us]
- 13. researchgate.net [researchgate.net]
- 14. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Venoterpine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venoterpine, a monoterpene alkaloid found in species such as Gentiana lutea, represents a class of natural products with significant potential for therapeutic applications. Due to their diverse chemical structures, natural products like this compound are promising candidates for drug discovery programs. High-throughput screening (HTS) provides an efficient platform for rapidly assessing the biological activities of such compounds across a wide range of potential targets. This document provides detailed application notes and protocols for a suite of HTS assays designed to evaluate the anticancer, anti-inflammatory, and antimicrobial properties of this compound.
Anticancer Activity: Cell Viability HTS Assay
This application note describes a high-throughput colorimetric assay to assess the cytotoxic effects of this compound on various cancer cell lines. The assay is based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by metabolically active cells into a purple formazan product.[1][2] The quantity of formazan is directly proportional to the number of viable cells.[3][4]
Data Presentation
Hypothetical data for illustrative purposes.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines (IC50 in µM)
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 0.8 |
| A549 | Lung Carcinoma | 22.5 | 1.2 |
| HeLa | Cervical Cancer | 18.9 | 0.9 |
| HepG2 | Hepatocellular Carcinoma | 25.1 | 1.5 |
Experimental Protocol: MTT Cell Viability Assay[1][2][5]
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Cell Plating: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[5]
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells and incubate for 48 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualization
Caption: Workflow for the MTT-based anticancer HTS assay.
Anti-inflammatory Activity: NF-κB Inhibition HTS Assay
This application note details a cell-based reporter assay to screen for the anti-inflammatory potential of this compound by measuring the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a key regulator of inflammation.[6][7] This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.[8]
Signaling Pathway
The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α). This leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of inflammatory genes.[9][10]
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.
Data Presentation
Hypothetical data for illustrative purposes.
Table 2: Inhibition of NF-κB Activation by this compound
| Compound | Concentration (µM) | NF-κB Inhibition (%) |
| This compound | 1 | 15.3 |
| 10 | 45.8 | |
| 50 | 82.1 | |
| Parthenolide (Control) | 10 | 95.2 |
Experimental Protocol: NF-κB Reporter Assay[9][12]
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Cell Plating: Seed HEK293T cells stably expressing the NF-κB luciferase reporter in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
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Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
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Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL final concentration) to all wells except the negative control.
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Incubation: Incubate the plate for 6 hours at 37°C.
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Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
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Data Analysis: Normalize the luciferase signal to a cell viability control and calculate the percentage of NF-κB inhibition for each concentration of this compound.
Antimicrobial Activity: Broth Microdilution HTS Assay
This application note outlines a high-throughput broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Data Presentation
Hypothetical data for illustrative purposes.
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Various Microbes (µg/mL)
| Microorganism | Type | This compound MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 32 | 0.5 |
| Escherichia coli | Gram-negative Bacteria | 64 | 1 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >128 | 2 |
| Candida albicans | Fungus | 16 | N/A |
Experimental Protocol: Broth Microdilution Assay[14][15][16]
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Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
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Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
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Inoculation: Add the microbial inoculum to each well containing the serially diluted this compound. Include positive (microbes only) and negative (broth only) controls.
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Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
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Data Acquisition: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. Alternatively, for a more quantitative HTS approach, add a viability indicator like resazurin and measure the fluorescence.
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Data Analysis: The MIC is recorded as the lowest concentration of this compound that inhibits microbial growth.
Visualization
Caption: Workflow for the broth microdilution antimicrobial HTS assay.
Conclusion
The described high-throughput screening assays provide a robust framework for the initial characterization of the biological activities of this compound. These protocols for anticancer, anti-inflammatory, and antimicrobial screening can be readily adapted for automated HTS platforms, enabling the rapid evaluation of this compound and other natural products in drug discovery pipelines. Positive hits from these primary screens should be further validated through secondary assays and mechanism-of-action studies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. microchemlab.com [microchemlab.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Anti inflammatory attributes in the NF-kB signaling path | RISE [ri.se]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. NF-kB pathway overview | Abcam [abcam.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Venoterpine: Application Notes for a Potential Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venoterpine is a naturally occurring alkaloid that has recently been the subject of computational studies to explore its pharmacological potential.[1] While experimental data is currently limited, in-silico analyses of its physicochemical and pharmacokinetic properties suggest it as a candidate for further investigation as a potential biomarker in various pathological conditions. This document provides a prospective guide for researchers interested in exploring the utility of this compound as a novel biomarker.
Computational analyses indicate that this compound possesses favorable drug-like properties, including high gastrointestinal absorption and the ability to cross the blood-brain barrier.[1] Its predicted biological targets include oxidoreductases, kinases, and cytochrome P450 enzymes, suggesting its potential involvement in pathways related to oxidative stress, inflammation, and metabolism.[1]
Potential Clinical Applications
Based on its predicted biological targets, this compound could be investigated as a potential biomarker in the following areas:
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Neurodegenerative Diseases: Given its predicted ability to cross the blood-brain barrier and interact with kinases and oxidoreductases, this compound levels could be explored as a surrogate marker for neuroinflammatory processes or oxidative stress in conditions such as Alzheimer's or Parkinson's disease.
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Inflammatory Disorders: The predicted interaction with kinases suggests a potential role in inflammatory signaling cascades. Investigating this compound levels in chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease may provide insights into disease activity.
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Oncology: As kinases are crucial regulators of cell growth and proliferation, this compound's interaction with these enzymes makes it a candidate for investigation as a biomarker for certain cancers.
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Metabolic Disorders: The predicted interaction with cytochrome P450 enzymes and oxidoreductases suggests a potential link to metabolic processes and drug metabolism pathways.
Quantitative Data Summary
The following tables summarize the computationally predicted physicochemical and pharmacokinetic properties of this compound.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 149.19 g/mol | [2] |
| LogP (o/w) | 1.22 | [1] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Water Solubility | High | [1] |
Table 2: Predicted Pharmacokinetic (ADME) Properties of this compound
| Property | Prediction | Reference |
| Gastrointestinal Absorption | High | [1] |
| Blood-Brain Barrier Permeant | Yes | [1] |
| P-glycoprotein Substrate | No | [1] |
| CYP1A2 Inhibitor | No | [1] |
| CYP2C19 Inhibitor | No | [1] |
| CYP2C9 Inhibitor | No | [1] |
| CYP2D6 Inhibitor | No | [1] |
| CYP3A4 Inhibitor | No | [1] |
Experimental Protocols
The following are proposed protocols for the investigation of this compound as a biomarker. These are general guidelines and should be optimized for specific applications.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
1. Objective: To develop and validate a sensitive and specific method for the quantification of this compound in human plasma.
2. Materials:
- This compound reference standard
- Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
- Human plasma (K2EDTA)
- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, LC-MS grade
- Solid Phase Extraction (SPE) cartridges
3. Sample Preparation (Protein Precipitation & SPE): a. Thaw plasma samples at room temperature. b. To 100 µL of plasma, add 200 µL of ACN containing the internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube. f. Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water. g. Load the supernatant onto the SPE cartridge. h. Wash the cartridge with 1 mL of 5% methanol in water. i. Elute this compound with 1 mL of methanol. j. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. k. Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions (To be optimized):
- LC System: High-performance liquid chromatography (HPLC) system
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- MRM Transitions: To be determined by infusing the this compound reference standard.
5. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Protocol 2: Biomarker Discovery and Validation Workflow
This protocol outlines a general workflow for assessing the clinical utility of this compound as a biomarker.
1. Discovery Phase: a. Hypothesis Generation: Based on the predicted targets, select a disease of interest. b. Sample Collection: Collect well-characterized clinical samples (e.g., plasma, CSF) from healthy controls and patients with the disease of interest. c. Untargeted/Targeted Metabolomics: Use a high-resolution mass spectrometry platform to screen for metabolites that are differentially expressed between the two groups. Confirm the presence and differential levels of this compound.
2. Analytical Validation Phase: a. Develop a Quantitative Assay: Use Protocol 1 to develop a robust and validated assay for this compound quantification.
3. Clinical Validation Phase: a. Cohort Studies: Measure this compound levels in large, well-defined patient cohorts to assess its correlation with disease presence, severity, and prognosis. b. Receiver Operating Characteristic (ROC) Analysis: Determine the diagnostic accuracy (sensitivity and specificity) of this compound as a biomarker. c. Correlation with Existing Biomarkers: Compare the performance of this compound with established biomarkers for the disease.
Visualizations
Caption: A simplified workflow for the discovery and validation of this compound as a clinical biomarker.
Caption: Predicted biological targets of this compound and their potential downstream cellular effects.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Venoterpine Solubility Challenges in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Venoterpine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a naturally occurring alkaloid with the IUPAC name 7-methyl-6,7-dihydro-5H-cyclopa[c]pyridin-6-ol.[1] As an alkaloid, its free base form is generally expected to have higher solubility in organic solvents and lower solubility in aqueous solutions. Conversely, salt forms of alkaloids are typically more water-soluble.[2][3] Computational models predict that this compound has favorable water solubility, with estimates ranging from 0.972 mg/mL to 10.8 mg/mL.[2][4] Its polar nature also suggests solubility in polar solvents.[4]
Q2: Computational models predict good water solubility for this compound. Why am I still observing precipitation in my aqueous assay buffer?
While in silico models are useful, they predict solubility in pure water. Experimental assay conditions are much more complex. Precipitation in buffers or cell culture media can occur due to several factors not accounted for in these models:
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High Salt Concentration: The presence of salts in your buffer can decrease the solubility of organic molecules (the "salting out" effect).
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pH of the Medium: The pH of your assay buffer can affect the ionization state of this compound, which in turn influences its solubility.
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Interaction with Media Components: Complex media like DMEM or RPMI-1640 contain amino acids, vitamins, and other components that can interact with this compound and reduce its solubility.[4]
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Protein Binding: If your assay medium contains serum, this compound may bind to proteins like albumin. While this can sometimes increase apparent solubility, it can also lead to aggregation.
Q3: What is "solvent shock" and could it be causing my compound to precipitate?
Solvent shock is a common cause of precipitation for compounds prepared as concentrated stock solutions in organic solvents like DMSO.[4] When a small volume of this concentrated stock is rapidly diluted into a large volume of an aqueous buffer, the local concentration of the organic solvent is transiently very high, and then rapidly decreases. This sudden change in solvent polarity can cause the compound, which was soluble in the organic solvent, to crash out of solution before it has a chance to properly dissolve in the aqueous medium.[4]
Q4: Can temperature affect the solubility of this compound in my experiments?
Yes, temperature can significantly impact solubility. When moving solutions from cold storage (e.g., 4°C) to an incubator at 37°C, the change in temperature can cause some compounds to precipitate out of solution.[4] Repeated freeze-thaw cycles of stock solutions can also promote the formation of aggregates and lead to precipitation.[4] It is crucial to allow solutions to equilibrate to the experimental temperature.
Troubleshooting Guide: this compound Precipitation in Assays
If you are experiencing precipitation of this compound during your experiments, follow these troubleshooting steps.
Initial Assessment
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Visual Inspection: Carefully observe the solution for any signs of precipitation. This can appear as cloudiness, a fine powder, or visible crystals.[4]
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Microscopic Examination: If possible, examine a small aliquot of the solution under a microscope to distinguish between amorphous precipitate and crystalline structures. This can also help rule out microbial contamination, which might also cause turbidity.[4]
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Confirm Identity and Purity: Ensure the this compound used is of high purity, as impurities can sometimes initiate precipitation.
Troubleshooting Steps and Solutions
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock | Solvent Shock: Rapid change in solvent polarity.[4] | 1. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. 2. Slow Addition with Agitation: Add the DMSO stock dropwise to the aqueous buffer while gently vortexing or stirring.[4] 3. Reduce DMSO Concentration in Stock: If feasible, prepare a less concentrated stock solution in DMSO. |
| Precipitation in cell culture medium | Interaction with Media Components: Salts, amino acids, or other components may be reducing solubility.[4][5] | 1. Test in Simpler Buffers: Determine the solubility of this compound in simpler buffers (e.g., PBS) to see if media components are the issue.[4] 2. Serum-Free Conditions: If your experiment allows, test solubility in serum-free medium first, then add serum. |
| Precipitation over time at 37°C | Temperature-Dependent Solubility or Compound Instability: this compound may be less soluble or unstable at higher temperatures.[4] | 1. Pre-warm the Medium: Ensure your buffer or medium is at 37°C before adding the this compound stock solution.[4] 2. Check Compound Stability: Assess the stability of this compound at 37°C over the time course of your experiment. |
| General Poor Aqueous Solubility | Physicochemical Properties of this compound: The compound may have intrinsically low solubility in your specific aqueous system. | 1. pH Adjustment: If your assay permits, try adjusting the pH of the buffer. Since this compound is an alkaloid, its solubility may increase in slightly acidic conditions due to salt formation. 2. Use of Co-solvents: For in vitro (non-cell-based) assays, consider adding a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG-400) to the final assay buffer. 3. Formulation with Solubilizing Agents: For cell-based assays, consider using solubilizing agents like cyclodextrins, which can encapsulate hydrophobic molecules and increase their aqueous solubility. |
Quantitative Data Summary
While experimental solubility data for this compound is limited, computational predictions provide a useful starting point.
Table 1: Predicted Aqueous Solubility of this compound
| Prediction Model | Predicted Solubility (Log S) | Predicted Solubility (mg/mL) | Reference |
| ESOL model | -1.71 | 2.91 | [4] |
| Ali model | - | 10.8 | [4] |
| SILICOS-IT model | -2.19 | 0.972 | [4] |
Table 2: Common Solvents for Alkaloids like this compound
| Solvent | Polarity | Notes | Reference |
| DMSO (Dimethyl sulfoxide) | Polar aprotic | Excellent for preparing concentrated stock solutions.[6] | [6] |
| Ethanol | Polar protic | Can be used as a co-solvent in aqueous buffers for some assays. | [2] |
| Methanol | Polar protic | Another option for stock solutions or as a co-solvent. | |
| Chloroform | Nonpolar | Useful for extraction but generally not for aqueous assays.[6] | [6] |
| Ethyl Acetate | Moderately polar | Used for extraction and purification.[6] | [6] |
| Water (acidified) | Polar protic | Alkaloid salts are often more soluble in slightly acidic water.[2] | [2] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the maximum concentration of this compound that can be added from a DMSO stock to your assay buffer without immediate precipitation.
Materials:
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This compound
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DMSO
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Assay buffer (e.g., PBS, cell culture medium)
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96-well clear flat-bottom plate
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Multichannel pipette
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Plate reader capable of measuring absorbance or turbidity
Methodology:
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Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
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Prepare Serial Dilutions: In a separate 96-well plate or in microcentrifuge tubes, prepare a 2x serial dilution of the this compound stock solution in DMSO.
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Dispense Assay Buffer: Add 198 µL of your chosen assay buffer to the wells of a new 96-well plate.
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Add this compound Dilutions: Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the plate containing the assay buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
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Mix and Incubate: Mix the plate gently and incubate at your experimental temperature (e.g., 37°C) for a predetermined time (e.g., 1-2 hours).
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Measure Turbidity: Measure the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance compared to a vehicle control (1% DMSO in buffer) indicates precipitation.
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Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in absorbance is considered its kinetic solubility under these conditions.
Visualizations
Signaling Pathways and Workflows
In silico target prediction suggests that this compound may interact with a variety of protein classes, including kinases.[6] Kinases are crucial components of many signaling pathways. The diagram below illustrates a hypothetical scenario where this compound could influence a generic kinase cascade, such as the MAPK pathway, which is involved in cell proliferation, differentiation, and survival.
Caption: Hypothetical modulation of a kinase signaling pathway by this compound.
The following workflow diagram outlines the logical steps for troubleshooting solubility issues encountered during assay development.
Caption: Workflow for troubleshooting this compound precipitation in assays.
References
Venoterpine stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of venoterpine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound, also known as Gentialutine or Alkaloid RW47, is a naturally occurring pyridine alkaloid. Its chemical formula is C₉H₁₁NO, and it has a molecular weight of 149.19 g/mol . Computational studies suggest it is a stable molecule with good water solubility.
Q2: What are the recommended storage conditions for this compound?
A2: For solid this compound, storage at -20°C under an inert atmosphere is recommended for maximum stability. One supplier suggests that the pure compound can be stored for up to 24 months at 2-8°C. If you prepare stock solutions, it is advisable to store them as aliquots in tightly sealed vials at -20°C and use them within two weeks to minimize degradation.
Q3: Is there any known instability of this compound under experimental conditions?
A3: Currently, there is limited publicly available experimental data on the stability of this compound under specific experimental conditions such as varying pH, temperature, or light exposure. However, like many alkaloids, it may be susceptible to degradation under harsh acidic, basic, oxidative, or photolytic conditions. A computational study has suggested that this compound is stable within a biological system.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been experimentally determined, potential pathways for pyridine alkaloids can include oxidation of the pyridine ring, N-oxidation, and reactions involving the hydroxyl group, such as oxidation to a ketone. Degradation can be initiated by factors like light, heat, and reactive oxygen species.
Troubleshooting Guide
Problem 1: I am seeing a decrease in the concentration of my this compound stock solution over time.
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Possible Cause 1: Improper Storage. this compound solutions are best stored at -20°C and used within a short period (e.g., two weeks). Frequent freeze-thaw cycles can also contribute to degradation.
-
Troubleshooting Steps:
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Prepare fresh stock solutions and aliquot them into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Ensure the solvent used is of high purity and free of contaminants that could promote degradation.
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Store aliquots at or below -20°C in the dark.
-
-
Possible Cause 2: Solvent-Induced Degradation. The choice of solvent can impact the stability of this compound.
-
Troubleshooting Steps:
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Investigate the compatibility of your chosen solvent with this compound. Consider using aprotic solvents if hydrolysis is suspected.
-
If possible, prepare solutions fresh before each experiment.
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Problem 2: I am observing unexpected peaks in my chromatogram when analyzing this compound samples.
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Possible Cause 1: Degradation during Sample Preparation or Analysis. Exposure to light, elevated temperatures in the autosampler, or incompatible mobile phases can cause on-column or pre-analysis degradation.
-
Troubleshooting Steps:
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Protect samples from light by using amber vials or covering them with foil.
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Use a cooled autosampler if available.
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Evaluate the pH and composition of your mobile phase. Buffer the mobile phase to a pH where this compound is most stable, if known.
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Perform a forced degradation study to identify potential degradation products and their retention times.
-
-
Possible Cause 2: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the this compound sample itself.
-
Troubleshooting Steps:
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Analyze a solvent blank to check for contamination in the mobile phase and diluents.
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Ensure all glassware is thoroughly cleaned.
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Check the purity of your this compound standard with a secondary analytical method if possible.
-
Quantitative Data Summary
The following table summarizes the available physicochemical and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | PubChem |
| Molecular Weight | 149.19 g/mol | PubChem |
| CAS Number | 17948-42-4 | PubChem |
| Predicted Stability | Stable in a biological system | Computational Study |
| Predicted Solubility | Good water solubility | Computational Study |
| Recommended Storage (Solid) | -20°C under inert atmosphere | Supplier Information |
| Recommended Storage (Solution) | -20°C, use within 2 weeks | Supplier Information |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.
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Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a specified duration. Keep a control sample wrapped in aluminum foil.
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Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating method, such as HPLC with UV or MS detection.
Visualizations
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Caption: General experimental workflow for assessing the stability of this compound.
Technical Support Center: Working with Venoterpine
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of Venoterpine in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my buffer solution?
A1: this compound, a naturally occurring alkaloid, is a solid at room temperature with a melting point of 130-132°C. While computational studies suggest it has good water solubility, like many organic molecules, its solubility can be limited in aqueous buffers. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in a given buffer. This can be influenced by several factors including:
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Buffer pH: The ionic state of this compound can change with pH, affecting its solubility.
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Buffer concentration and composition: High salt concentrations can lead to a "salting-out" effect, reducing the solubility of organic molecules.
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Temperature: Solubility of solids in liquids often changes with temperature.
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Solvent polarity: Abrupt changes in solvent polarity when adding a stock solution to the buffer can cause precipitation.
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Presence of other molecules: Interactions with other components in your experimental system could affect solubility.
Q2: What is the best way to prepare a this compound stock solution?
A2: To minimize precipitation issues, it is crucial to first dissolve this compound in a suitable organic solvent to create a concentrated stock solution before diluting it into your aqueous buffer. Based on general practices for terpene-related compounds, the following solvents are good starting points:
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Dimethyl sulfoxide (DMSO)
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Ethanol
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Methanol
It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these organic solvents. This allows for the addition of a very small volume of the stock solution to your buffer, minimizing the impact of the organic solvent on the final solution's properties.
Q3: How can I prevent this compound from precipitating when I add it to my buffer?
A3: Here are several strategies to prevent precipitation upon addition to your buffer:
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Use a Co-solvent: Ensure your final buffer contains a small percentage of a water-miscible organic solvent (co-solvent). This can be the same solvent used for your stock solution (e.g., DMSO or ethanol). A final concentration of 0.1-1% (v/v) of the co-solvent is often sufficient to maintain solubility without significantly affecting the biological system.
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Optimize Buffer pH: Experiment with different pH values for your buffer to find the optimal range for this compound solubility.
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Control Temperature: Gently warming the buffer before and during the addition of the this compound stock solution can help increase its solubility. However, be mindful of the temperature stability of this compound and other components in your experiment.
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Slow Addition and Mixing: Add the this compound stock solution dropwise to the buffer while vortexing or stirring continuously. This helps to avoid localized high concentrations that can lead to immediate precipitation.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitation.
Issue 1: this compound precipitates immediately upon addition to the buffer.
| Possible Cause | Troubleshooting Step |
| High Local Concentration | Add the stock solution dropwise while vigorously stirring the buffer. |
| Buffer Incompatibility | Test the solubility of this compound in a small volume of the buffer before preparing the full volume. Consider adjusting the buffer's pH or salt concentration. |
| Insufficient Co-solvent | Increase the final percentage of the co-solvent (e.g., DMSO, ethanol) in your buffer. Start with 0.5% and increase incrementally up to 5% if your experimental system allows. |
Issue 2: this compound solution is initially clear but precipitates over time.
| Possible Cause | Troubleshooting Step |
| Metastable Supersaturation | The initial concentration is above the thermodynamic solubility limit. Try preparing a slightly lower final concentration of this compound. The use of precipitation inhibitors like HPMC or PVP can also help maintain a supersaturated state. |
| Temperature Fluctuation | Store the final solution at a constant temperature. Avoid refrigeration if it causes the compound to precipitate. |
| Evaporation | Ensure your experimental vessel is well-sealed to prevent solvent evaporation, which would increase the this compound concentration over time. |
Issue 3: My this compound stock solution is cloudy or has precipitated.
| Possible Cause | Troubleshooting Step |
| Solubility Limit Exceeded | The concentration of your stock solution is too high for the chosen solvent. Try preparing a lower concentration stock. |
| Low Temperature | Some organic solvents can freeze or their solvating power can decrease at low temperatures. Store the stock solution at room temperature or as recommended for the specific solvent. If stored at -20°C or -80°C, allow it to fully equilibrate to room temperature and vortex thoroughly before use. |
Visual Troubleshooting Guide for this compound Precipitation
The following diagram outlines a step-by-step workflow to troubleshoot this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Factors Influencing this compound Solubility and Prevention Strategies
The diagram below illustrates the interplay of factors that can lead to this compound precipitation and the corresponding preventative measures.
Caption: Factors leading to precipitation and preventative measures.
Summary of Key Parameters and Recommendations
| Parameter | Issue | Recommendation |
| Stock Solution Solvent | Poor dissolution of this compound powder. | Use DMSO or Ethanol. |
| Stock Solution Conc. | Precipitation in the stock tube. | Do not exceed 50 mM. Prepare fresh. |
| Final Co-solvent % | Precipitation upon dilution in buffer. | Start with 0.5% (v/v) and increase up to 5% if tolerated by the assay. |
| Buffer pH | Solubility is pH-dependent. | Test a range of pH values (e.g., 6.0, 7.4, 8.0) to find the optimum. |
| Temperature | Precipitation at lower temperatures. | Prepare and use the solution at a constant temperature (e.g., room temperature or 37°C). |
| Mixing Method | Localized concentration leading to precipitation. | Add stock solution dropwise to the buffer while vortexing or stirring. |
Experimental Protocol: Determining Optimal Buffer Conditions for this compound
This protocol provides a general method to test the solubility of this compound in different buffer conditions.
1. Materials:
-
This compound powder
-
DMSO (or other suitable organic solvent)
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A set of buffers with varying pH values (e.g., Phosphate-Buffered Saline at pH 6.4, 7.4, and 8.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC system
2. Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 50 mM.
-
Ensure the solution is clear by vortexing and gentle warming if necessary.
-
-
Prepare Test Solutions:
-
Label a series of microcentrifuge tubes for each buffer condition to be tested.
-
Aliquot 990 µL of each buffer into the corresponding tubes.
-
Add 10 µL of the 50 mM this compound stock solution to each tube to achieve a final concentration of 500 µM. This will result in a final DMSO concentration of 1%.
-
Vortex each tube immediately and thoroughly after adding the stock solution.
-
-
Incubation and Observation:
-
Incubate the tubes at the desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1 hour, 4 hours, 24 hours).
-
Visually inspect for any signs of precipitation (cloudiness, visible particles).
-
-
Quantification of Soluble this compound (Optional but Recommended):
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated material.
-
Carefully collect the supernatant.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry (if this compound has a distinct absorbance peak) or HPLC.
-
Compare the measured concentration to the expected concentration (500 µM) to determine the solubility under each condition.
-
-
Data Analysis:
-
Record the visual observations and quantitative data for each buffer condition.
-
Identify the buffer system that provides the highest solubility and stability for this compound.
-
Technical Support Center: Optimizing Venoterpine Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Venoterpine concentration for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in cell viability assays?
A1: Currently, there is limited direct research on the cytotoxic effects of this compound. However, based on studies of other pyridine alkaloids, a broad starting range of 0.1 µM to 100 µM is advisable for initial dose-response experiments.[1] It is crucial to determine the half-maximal inhibitory concentration (IC50) for each specific cell line.
Q2: How should I dissolve this compound for cell culture experiments?
A2: Like many alkaloids, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to prevent solvent-induced toxicity.[1]
Q3: What is the typical incubation time for this compound treatment?
A3: The optimal incubation time can vary depending on the cell line and the specific biological question. Standard incubation times for cytotoxicity assays are 24, 48, and 72 hours.[2] A time-course experiment is recommended to determine the most appropriate duration for your study.
Q4: Can this compound interfere with common cell viability assays like the MTT assay?
A4: Natural compounds, particularly those with antioxidant properties, have the potential to interfere with tetrazolium-based assays like MTT by directly reducing the MTT reagent, leading to false-positive results. It is advisable to include a cell-free control (medium with this compound but no cells) to test for any direct MTT reduction. If interference is observed, consider using an alternative assay such as the sulforhodamine B (SRB) assay or a lactate dehydrogenase (LDH) assay.
Q5: What control groups should I include in my experiment?
A5: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells cultured in medium without any treatment.
-
Positive Control: Cells treated with a compound known to induce cytotoxicity in your cell line.
-
Cell-Free Control: Medium with this compound but no cells to check for interference with the assay reagents.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or Inconsistent Cell Viability Readings | This compound precipitation in the culture medium. | Ensure the stock solution is fully dissolved before diluting in the medium. Visually inspect wells for precipitate after adding the compound. Consider pre-warming the medium.[1] |
| Cell seeding density is not optimal. | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.[3] | |
| Inconsistent pipetting. | Use calibrated pipettes and consistent technique, especially for serial dilutions and reagent addition. | |
| High Background in Viability Assay | Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. |
| Direct reduction of assay reagent by this compound. | Run a cell-free control. If positive, switch to a different viability assay (e.g., SRB, LDH). | |
| Extended incubation with assay reagent. | Optimize the incubation time for the viability assay to be within the linear range. | |
| No Observable Effect on Cell Viability | This compound concentration is too low. | Increase the concentration range in your dose-response experiment. |
| The compound has degraded. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1] | |
| The incubation time is too short. | Perform a time-course experiment with longer incubation periods.[1] | |
| Cell line is resistant to the compound. | Consider using a different, potentially more sensitive, cell line. |
Data Presentation
Table 1: Cytotoxicity of Structurally Related Pyridine Alkaloids on Various Cancer Cell Lines.
This table provides a reference for establishing a starting concentration range for this compound, based on the IC50 values of other pyridine-containing compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyridine Derivative 1 | HepG2 (Liver Cancer) | 4.5 ± 0.3 | [4] |
| Pyridine Derivative 1 | MCF-7 (Breast Cancer) | 6.3 ± 0.4 | [4] |
| Pyridine Derivative 2 | HepG2 (Liver Cancer) | 7.5 ± 0.1 | [4] |
| Pyridine Derivative 2 | MCF-7 (Breast Cancer) | 16 ± 1.7 | [4] |
| Diindenopyridine Derivative | K-562 (Leukemia) | 78.2 - 79.66 | [5] |
Note: This data is for structurally related compounds and should be used as a guideline for initial experiments with this compound.
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general procedure for assessing cell viability. Optimization of cell number, compound concentration, and incubation times is essential for each specific cell line and compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity, QSAR, and intercalation study of new diindenopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Venoterpine synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Venoterpine and related cyclopenta[c]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for the cyclopenta[c]pyridine core of this compound?
A common and effective strategy involves the annulation of a pyridine derivative. A representative approach is the condensation of a nicotinic acid ester with a β-keto ester, followed by an intramolecular cyclization to form the fused cyclopentanone ring. This key intermediate, a 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one, can then be further functionalized to yield this compound.
Q2: What are the key challenges in synthesizing this compound?
The primary challenges include achieving efficient cyclization to form the bicyclic core, controlling the stereochemistry at the chiral centers, and minimizing side reactions associated with the reactivity of the pyridine ring. Purification of the final product and related intermediates can also be challenging due to the polarity of the pyridine moiety.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the products?
A combination of Thin Layer Chromatography (TLC) for rapid reaction monitoring, and High-Performance Liquid Chromatography (HPLC) for more accurate assessment of reaction progress and purity is recommended. For structural confirmation and identification of byproducts, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential.
Q4: Are there any specific safety precautions to consider during this compound synthesis?
Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE). Pyridine and its derivatives can be toxic and should be handled in a well-ventilated fume hood. Reactions involving strong bases like sodium hydride or organometallic reagents require an inert atmosphere and careful handling.
Troubleshooting Guide
Problem 1: Low Yield of the Cyclopenta[c]pyridin-7-one Intermediate
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Incomplete initial condensation | Ensure anhydrous conditions. Use a stronger base or increase the reaction temperature. Consider extending the reaction time. |
| Inefficient cyclization | The choice of base and solvent is critical. Sodium hydride in an aprotic solvent like THF or DMF is often effective.[1] For challenging substrates, explore alternative cyclization methods like those catalyzed by palladium. |
| Side reactions of the nicotinic ester | Protect reactive functional groups on the pyridine ring if necessary. The pyridine nitrogen can be susceptible to alkylation or oxidation.[2][3] |
| Decomposition of starting materials or product | Monitor the reaction temperature closely. High temperatures can sometimes lead to degradation.[4] |
Experimental Protocol: Synthesis of 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one intermediate
This protocol is a representative method for constructing the core scaffold.
-
Condensation: To a solution of methyl nicotinate (1 eq) and ethyl 3-oxopentanoate (1.2 eq) in anhydrous THF (10 mL/mmol of nicotinate) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cyclization: Heat the reaction mixture to reflux (approx. 66 °C) and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Problem 2: Formation of Impurities During Reduction of the Ketone
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Over-reduction to the alkane | Use a milder reducing agent. Sodium borohydride (NaBH₄) is generally selective for ketones in the presence of esters and pyridine rings. |
| Incomplete reduction | Increase the equivalents of the reducing agent or extend the reaction time. Ensure the reaction is performed at an appropriate temperature (e.g., 0 °C to room temperature). |
| Side reactions on the pyridine ring | While less common with NaBH₄, stronger reducing agents could potentially reduce the pyridine ring. Maintain controlled reaction conditions. |
Quantitative Data: Reduction of Cyclopenta[c]pyridin-7-one
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield of Alcohol (%) | Key Impurity (%) |
| NaBH₄ | Methanol | 0 - 25 | 85-95 | < 5 (unreacted ketone) |
| LiAlH₄ | THF | 0 - 25 | 70-85 | 10-15 (over-reduction products) |
Problem 3: Difficulty in Introducing the Methyl Group at Position 7
This step would typically follow the conversion of the ketone to an alcohol, potentially via a Grignard reaction or Wittig reaction followed by reduction.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Low reactivity of the ketone with Grignard reagent | Activate the magnesium turnings before use. Use a co-solvent like toluene to increase the reaction temperature. Consider using a more reactive organometallic reagent like an organolithium. |
| Enolization of the ketone | Use a less sterically hindered Grignard reagent if possible. Perform the reaction at a low temperature to favor nucleophilic addition over enolization. |
| Poor yield in Wittig reaction | Ensure the phosphonium ylide is properly formed. Use a strong, non-nucleophilic base like n-butyllithium or sodium amide. |
| Incomplete reduction of the methylidene group | Catalytic hydrogenation (e.g., H₂, Pd/C) is typically effective. Ensure the catalyst is active and the system is free of poisons. |
Visualizing the Workflow and Potential Issues
Below are diagrams illustrating the proposed synthetic workflow and a troubleshooting decision tree.
Caption: Proposed synthetic workflow for this compound with key troubleshooting points.
References
Technical Support Center: Venoterpine Interference in Common Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter potential interference from the natural compound venoterpine in common biochemical assays. While direct evidence of this compound causing widespread assay interference is not extensively documented, its chemical properties as a pyridine alkaloid warrant careful consideration during experimental design and data interpretation. This guide offers troubleshooting protocols and frequently asked questions to help identify and mitigate potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is a pyridine alkaloid found in plants such as Rauvolfia verticillata and Gentiana lutea.[1] Like other small molecules, it has the potential to interfere with biochemical assays through various mechanisms unrelated to specific target engagement. These can include intrinsic fluorescence, light scattering, compound aggregation, or non-specific interactions with assay components. An in-silico study suggests this compound has a stable nature but moderate reactivity, with predicted interactions with oxidoreductases and cytochrome P450 enzymes, which could be a source of interference in related assays.[2]
Q2: What are the most common types of biochemical assays that could be affected?
A2: Several common assay formats are susceptible to interference from small molecules like this compound:
-
Fluorescence-Based Assays: Assays relying on fluorescence intensity, fluorescence polarization (FP), or Förster resonance energy transfer (FRET) can be affected if this compound is fluorescent or quenches the signal of the reporter fluorophore.[3] Pyridine derivatives are known to sometimes exhibit fluorescence.[4]
-
Luminescence-Based Assays: Compounds can inhibit the luciferase enzyme or interfere with the light signal, leading to false negatives or positives.[5]
-
Enzyme Assays: this compound could directly inhibit or activate an enzyme non-specifically, for instance, through aggregation or by reacting with enzyme residues.[6][7]
-
Immunoassays (e.g., ELISA): While less common for small molecules, interference can still occur if the compound interacts with antibodies or enzymes used in the detection system.[8]
Q3: What are Pan-Assay Interference Compounds (PAINS)?
A3: PAINS are chemical compounds that frequently appear as "hits" in high-throughput screens but are actually false positives.[6] They tend to be reactive or possess properties that interfere with assay technologies in a non-specific manner. It is crucial to perform counter-screens to determine if a hit compound, such as this compound, exhibits PAINS-like behavior.
Troubleshooting Guides
Q4: My compound, this compound, shows activity in my primary fluorescence-based assay. How can I confirm this is a genuine result?
A4: To validate your finding, you should perform several control experiments:
-
Check for Intrinsic Fluorescence: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. This will determine if the compound itself is contributing to the signal.
-
Run a Counter-Screen: Perform the assay in the absence of the biological target (e.g., no enzyme or receptor). Any activity observed in this control is likely due to assay interference.[3]
-
Use an Orthogonal Assay: Confirm the activity of this compound using a different assay technology that relies on a different detection method (e.g., a label-free or absorbance-based method if your primary assay is fluorescence-based).
Q5: I suspect this compound is forming aggregates in my assay. How can I test for this?
A5: Compound aggregation is a common cause of non-specific inhibition.[9][10] Here’s how you can investigate this:
-
Include a Detergent: Re-run the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[6] If the inhibitory activity of this compound is significantly reduced, aggregation is the likely cause.
-
Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates when this compound is in your assay buffer at the screening concentration.
-
Vary Enzyme Concentration: If the IC50 value of this compound changes with varying enzyme concentrations, it may indicate a stoichiometric, non-specific inhibition mechanism, which is characteristic of aggregators.
Q6: Could this compound be chemically reacting with my assay components?
A6: Chemical reactivity can lead to false positives.[7] this compound's predicted moderate reactivity warrants this consideration.[2]
-
Pre-incubation Test: Pre-incubate this compound with the target enzyme or protein for a period before adding the substrate. If the inhibition increases with pre-incubation time, it could suggest a covalent or slow-binding interaction.
-
Thiol Reactivity Test: Include a thiol-containing reagent like dithiothreitol (DTT) in your assay, if compatible.[7] If this compound's activity is diminished, it may be reacting with cysteine residues on the protein target.
Data Presentation
Table 1: Potential Physicochemical Properties of this compound Relevant to Assay Interference
| Property | Value/Prediction | Potential Implication in Assays |
|---|---|---|
| Molecular Formula | C₉H₁₁NO | - |
| Molecular Weight | 149.19 g/mol | Can influence aggregation propensity.[1] |
| Structure | Pyridine Alkaloid | The pyridine ring may confer fluorescent properties.[1][4][11] |
| Solubility | Predicted good water solubility | May reduce but not eliminate the risk of aggregation at higher concentrations.[2] |
| Reactivity | Predicted moderate electrophilicity index (2.2696) | Suggests a potential for covalent modification of nucleophilic residues in proteins.[2] |
| Predicted Targets | Oxidoreductases (33%), Cytochrome P450 (13%) | May interfere with assays involving redox reactions or these specific enzyme classes.[2] |
Table 2: Common Mechanisms of Assay Interference by Small Molecules
| Interference Mechanism | Description | Common Assays Affected | Suggested Confirmation |
|---|---|---|---|
| Compound Aggregation | The compound forms colloidal aggregates that sequester and denature proteins non-specifically. | Enzyme assays, protein-protein interaction assays. | DLS, addition of non-ionic detergent, varying enzyme concentration.[6] |
| Fluorescence Interference | The compound absorbs light at excitation/emission wavelengths (inner filter effect) or is itself fluorescent. | Fluorescence Intensity, FRET, FP. | Spectral scanning of the compound, running assay without target. |
| Signal Quenching | The compound absorbs the energy of an excited fluorophore, reducing the fluorescent signal. | Fluorescence- and Luminescence-based assays. | Control experiments with fluorophore/luciferase and compound alone.[3] |
| Chemical Reactivity | The compound contains reactive functional groups that covalently modify proteins or other assay components. | Enzyme assays, assays with thiol-containing reagents (e.g., DTT). | Pre-incubation studies, thiol reactivity assays.[7] |
| Redox Cycling | The compound undergoes redox reactions in the assay buffer, generating reactive oxygen species (ROS) that can disrupt the assay. | Assays with redox-sensitive components, cell-based assays. | Addition of antioxidants (e.g., catalase), monitoring H₂O₂ production. |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation: Prepare a solution of this compound in the final assay buffer at the highest concentration used in your screening experiments. Also prepare a buffer-only control.
-
Instrumentation: Use a DLS instrument to measure the size distribution of particles in the solutions.
-
Data Acquisition: Collect data over a set period, monitoring for the appearance of particles in the nano- to micrometer range, which would indicate aggregate formation.
-
Interpretation: The presence of large particles in the this compound sample that are absent in the buffer-only control is strong evidence of aggregation.
Protocol 2: Intrinsic Compound Fluorescence Assessment
-
Sample Preparation: Prepare a dilution series of this compound in the assay buffer.
-
Fluorescence Scan: Using a fluorescence plate reader or spectrofluorometer, perform a full excitation and emission scan of the compound to identify any intrinsic fluorescence peaks.
-
Assay Wavelength Check: Specifically, measure the fluorescence of this compound at the excitation and emission wavelengths used in your primary assay.
-
Interpretation: A significant signal from this compound alone at the assay wavelengths indicates direct fluorescence interference.
Protocol 3: Assay with Non-ionic Detergent for Aggregation
-
Buffer Preparation: Prepare two batches of your standard assay buffer: one without and one with 0.01% (v/v) Triton X-100.
-
Assay Setup: Set up your standard assay protocol in parallel using both buffer systems. Include positive and negative controls, and a dose-response curve for this compound in each system.
-
Data Analysis: Generate dose-response curves for this compound in the presence and absence of the detergent and compare the IC50 values.
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 strongly suggests that the observed activity is due to aggregation.[6]
Mandatory Visualization
Caption: Workflow for troubleshooting a potential assay interference artifact.
Caption: Potential mechanisms of this compound interference in biochemical assays.
References
- 1. This compound | C9H11NO | CID 5315179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phytonutrients.pk [phytonutrients.pk]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential aggregation prone regions in biotherapeutics: A survey of commercial monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Aggregation and Immunogenicity of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine alkaloids - Wikipedia [en.wikipedia.org]
Venoterpine Technical Support Center: Reducing Off-Target Effects
Welcome to the technical support center for Venoterpine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected anti-proliferative effects in my control cell lines after this compound treatment. What is the likely cause?
A: This is a common observation and is likely due to this compound's off-target activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. While this compound is a potent inhibitor of its primary target, Apoptosis Signal-regulating Kinase 7 (ASK7), it possesses secondary inhibitory activity against CDK2, which can lead to cell cycle arrest and reduced proliferation. Minimizing the working concentration of this compound to a level that is selective for ASK7 is a key strategy to avoid this off-target effect.[1]
Data Presentation: this compound Kinase Selectivity Profile
The following table summarizes the in vitro inhibitory activity of this compound against the primary target (ASK7) and the most significant off-target (CDK2).
| Target | IC50 (nM) | Description |
| ASK7 (On-Target) | 25 nM | Primary target for inducing apoptosis in tumor cells. |
| CDK2 (Off-Target) | 350 nM | Key off-target responsible for anti-proliferative effects. |
Recommendation: To minimize off-target effects on proliferation, it is recommended to use this compound at concentrations at or slightly above the IC50 for ASK7 (e.g., 25-50 nM).[1]
Signaling Pathway Diagram
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) to Confirm CDK2 Engagement
This protocol allows for the confirmation of this compound binding to CDK2 in a cellular context by measuring changes in the thermal stability of the protein.[2]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations (e.g., 25 nM, 100 nM, 350 nM, 1 µM). Include a vehicle control (e.g., DMSO).[2]
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[3]
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[2][3]
-
Detection: Analyze the amount of soluble CDK2 protein remaining at each temperature using Western blotting.[2]
-
Analysis: A shift in the melting curve for CDK2 in the presence of this compound indicates target engagement.
Q2: My in vivo studies are showing signs of hepatotoxicity. How can this be mitigated?
A: Hepatotoxicity observed during in vivo studies with this compound is often linked to the formation of a reactive metabolite produced by the cytochrome P450 enzyme, CYP3A4. This can be addressed by co-administering a CYP3A4 inhibitor or by using a lower, more targeted dose of this compound.
Data Presentation: Effect of CYP3A4 Inhibition on this compound Metabolism
The following table shows the impact of the CYP3A4 inhibitor Ketoconazole on the formation of the primary toxic metabolite of this compound (VM-M1) in human liver microsomes.
| Condition | This compound Concentration (µM) | VM-M1 Formation Rate (pmol/min/mg) |
| This compound alone | 1 | 150.2 |
| This compound + Ketoconazole (1 µM) | 1 | 25.8 |
Recommendation: Co-administration of a CYP3A4 inhibitor can significantly reduce the metabolic activation of this compound. However, this should be carefully optimized to avoid adverse drug-drug interactions.
Metabolic Pathway Diagram
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol assesses the rate of this compound metabolism in the presence of liver microsomes.
Methodology:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine liver microsomes, a NADPH-regenerating system, and buffer.
-
Initiate Reaction: Add this compound (with and without a CYP3A4 inhibitor like Ketoconazole) to the mixture and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining this compound and the formation of metabolites.
-
Calculate Half-life: Determine the metabolic half-life (T½) of this compound under each condition.
Q3: How can I improve the overall therapeutic window and reduce the required dose of this compound?
A: Improving the therapeutic window involves enhancing the drug's efficacy at lower concentrations while minimizing toxicity. For this compound, which has poor aqueous solubility, a nanoparticle-based delivery system can improve its pharmacokinetic profile, allowing for a lower effective dose and subsequently reducing off-target effects.
Data Presentation: Comparison of this compound Formulations
This table compares the efficacy and toxicity of free this compound versus a liposomal nanoparticle formulation in a human cancer cell line.
| Formulation | EC50 (nM) (Efficacy) | TC50 (nM) (Toxicity) | Therapeutic Index (TC50/EC50) |
| Free this compound | 45 | 500 | 11.1 |
| Liposomal this compound | 15 | 950 | 63.3 |
Recommendation: The use of a liposomal formulation can significantly increase the therapeutic index of this compound, allowing for a more favorable safety profile in preclinical models.
Workflow Diagram for Strategy Selection
Experimental Protocol: Preparation and Characterization of Liposomal this compound
This protocol outlines a basic method for creating a liposomal formulation of this compound.
Methodology:
-
Lipid Film Hydration: Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG) and this compound in a suitable organic solvent (e.g., chloroform). Evaporate the solvent to form a thin lipid film.
-
Hydration: Hydrate the lipid film with a buffer solution (e.g., PBS) by vortexing to form multilamellar vesicles (MLVs).
-
Size Reduction: Extrude the MLV suspension through polycarbonate membranes of decreasing pore size (e.g., 200 nm, then 100 nm) to produce small unilamellar vesicles (SUVs).
-
Purification: Remove any unencapsulated this compound using size exclusion chromatography.
-
Characterization: Analyze the liposomal formulation for particle size, zeta potential, and encapsulation efficiency.
References
Venoterpine Purification Technical Support Center
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Venoterpine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound, also known as Gentialutine or Alkaloid RW47, is a pyridine alkaloid natural product.[1] It has been identified in plants such as Gentiana lutea, Alstonia scholaris, and Rauvolfia verticillata.[1][2][3] Its key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Melting Point | 130 - 132 °C | [1] |
| Appearance | Solid | [1] |
| CAS Number | 17948-42-4 |[1] |
Q2: What is the expected solubility of this compound?
This compound is predicted to have favorable aqueous solubility for formulation and absorption.[4] Commercially available this compound is often soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3] Computational models provide the following solubility estimates.
Table 2: Predicted Solubility of this compound
| Prediction Model | Log S | Solubility (mg/mL) | Classification | Source |
|---|---|---|---|---|
| ESOL | -1.71 | 2.91 | Soluble | [4] |
| Ali | -1.71 | 10.8 | Very Soluble | [4] |
| SILICOS-IT | -2.19 | 0.972 | Soluble |[4] |
Q3: What are the common methods for extracting this compound from natural sources?
Extraction of this compound, like many natural products, typically involves solvent extraction from the plant material (e.g., stem bark or roots).[2][5] A common approach is maceration or percolation with an organic solvent like ethanol at room temperature.[2][6] More advanced methods like microwave-assisted extraction (MAE) or supercritical fluid extraction (SFE) can also be employed to improve efficiency and reduce solvent consumption.[5][7]
Purification Workflow and Experimental Protocol
A typical purification workflow involves a multi-step chromatographic process to isolate this compound from a crude plant extract.
Caption: General experimental workflow for this compound purification.
Detailed Protocol: Isolation of this compound via Column Chromatography
This protocol is a representative method based on literature reports for isolating this compound from plant sources like Alstonia scholaris.[2]
1. Extraction: a. Air-dry and grind the collected plant material (e.g., 5 kg of stem bark) to a coarse powder. b. Macerate the powder in ethanol (EtOH) at room temperature for 48-72 hours. Repeat the extraction twice to ensure maximum yield. c. Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Column Chromatography - Initial Fractionation: a. Prepare a silica gel (70-230 mesh) column. The amount of silica should be approximately 50-100 times the weight of the crude extract. b. Adsorb the crude extract (e.g., 160 g) onto a small amount of silica gel and load it onto the column. c. Elute the column with a stepwise gradient of solvents with increasing polarity. For example, start with 100% hexane, followed by mixtures of hexane-dichloromethane (DCM), pure DCM, and finally dichloromethane-methanol (DCM:MeOH) mixtures.[2] d. Collect fractions of a consistent volume and monitor them using Thin Layer Chromatography (TLC).
3. Isolation of this compound: a. Based on TLC analysis, identify the fractions containing this compound. It has been reported to elute with DCM:MeOH solvent systems (e.g., 95:5 or 91:9 v/v).[2] b. Combine the this compound-rich fractions. c. If impurities are still present, perform a secondary purification step. This could be another silica gel column using a shallower gradient (e.g., hexane:EtOAc or a very fine DCM:MeOH gradient) or preparative HPLC for higher purity.[2] d. Concentrate the pure fractions under vacuum to yield purified this compound.
4. Purity Confirmation: a. Assess the final purity using analytical HPLC, and confirm the structure using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][9]
Troubleshooting Guide
Q4: My final yield of this compound is very low. What are the common causes and solutions?
Low yield is a frequent challenge in natural product isolation.[7][10] Several factors could be responsible.
Table 3: Troubleshooting Low this compound Yield
| Potential Cause | Recommended Solution |
|---|---|
| Inefficient Extraction | Ensure the plant material is finely ground to maximize surface area. Consider alternative extraction methods like Soxhlet or Microwave-Assisted Extraction (MAE) which can be more efficient than simple maceration.[5] |
| Compound Degradation | This compound, as an alkaloid, may be sensitive to pH and temperature.[11][12] Avoid excessive heat during solvent evaporation and consider buffering your extraction solvent if the plant matrix is highly acidic or basic. |
| Irreversible Adsorption | Alkaloids can sometimes bind irreversibly to the acidic sites on silica gel.[13] Try deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine (TEA) mixed in your initial solvent system. Alternatively, use a different stationary phase like alumina. |
| Loss During Fractionation | The elution band for this compound might be broader than expected. Ensure you are analyzing all fractions around the expected elution point by TLC before discarding any. |
Q5: I'm getting poor separation of this compound from other compounds during column chromatography. How can I improve resolution?
Poor separation can result from several factors related to your chromatography setup.
Caption: Troubleshooting flowchart for poor chromatographic separation.
-
Optimize the Mobile Phase: The key to good separation is selecting the right solvent system.[13] Before running a column, perform extensive TLC analysis with various solvent ratios (e.g., Hexane:Ethyl Acetate, DCM:Methanol) to find a system that gives a good separation between this compound and its impurities (Rf value difference > 0.1).
-
Use a Shallow Gradient: If using a gradient elution, make the increase in polarity more gradual. This will allow more time for compounds with similar polarities to separate on the column.
-
Avoid Column Overloading: Loading too much crude extract onto the column is a common cause of poor separation. A general rule of thumb is to use a mass ratio of crude extract to silica gel between 1:50 and 1:100.[13]
Q6: My HPLC chromatogram for purified this compound shows significant peak tailing. What is the cause and how do I fix it?
Peak tailing, especially for amine-containing compounds like this compound, is often caused by secondary interactions with the stationary phase.[14]
-
Cause: The basic nitrogen atom in the pyridine ring of this compound can interact with residual acidic silanol groups on the surface of C18 silica columns. This strong interaction slows down a portion of the analyte, causing the peak to tail.
-
Solution 1 (Mobile Phase Additive): Add a small amount (0.05% - 0.1%) of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to your mobile phase. These additives will bind to the active silanol sites, preventing your analyte from interacting with them and resulting in a more symmetrical peak shape.[14]
-
Solution 2 (Use a Different Column): Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Consider using a high-purity, end-capped C18 column or a column specifically designed for the analysis of basic compounds (e.g., polar-embedded phases).[14]
Q7: I've loaded my extract, but no compounds, including this compound, are eluting from the column even with highly polar solvents. What should I do?
This issue can be alarming but has several possible explanations.
-
Possibility 1: Compound Decomposition: The compound may have degraded upon contact with the silica gel.[13] To test this, spot your crude extract on a TLC plate, let it sit for 30-60 minutes, and then develop it. If the original spot has vanished or turned into a streak at the baseline, your compound is not stable to silica. In this case, you must use a different stationary phase like alumina or florisil.[13]
-
Possibility 2: Insufficient Solvent Polarity: While unlikely if you have progressed to high concentrations of methanol, ensure your solvent system is appropriate.
-
Possibility 3: Precipitation/Crystallization on the Column: If the loaded sample was highly concentrated, it might have precipitated at the top of the column when it came into contact with the less polar mobile phase.[13] This can block solvent flow. This is a difficult problem to fix, and the column may need to be unpacked to recover the material. To avoid this, ensure your sample is fully dissolved and consider loading it in a slightly stronger solvent than the initial mobile phase or adsorbing it onto silica gel as a dry powder.[13]
References
- 1. This compound | C9H11NO | CID 5315179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijbbku.com [ijbbku.com]
- 3. This compound | CAS:17948-42-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. phytonutrients.pk [phytonutrients.pk]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 11. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatography [chem.rochester.edu]
- 14. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Venoterpine Microscopy Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering microscopy artifacts when using Venoterpine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our research?
This compound is a pyridine derivative (IUPAC Name: 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol; Molecular Formula: C9H11NO) currently under investigation as a novel modulator of the hypothetical "Veno-Receptor Signaling Pathway" implicated in cellular stress responses.[1] Its efficacy in preclinical models has prompted its use in cell-based assays to understand its mechanism of action.
Q2: We are observing unexpected fluorescence in the blue and green channels in our control cells treated only with this compound. What could be the cause?
This is likely due to this compound-induced autofluorescence. This compound has intrinsic fluorescent properties that can be excited by common laser lines used for fluorophores like DAPI and GFP/FITC, leading to signal bleed-through.[2] Refer to the troubleshooting guide for protocols on how to mitigate this artifact.
Q3: Our images show small, bright, crystalline structures after treating cells with this compound. What are these?
These are likely this compound precipitates. At concentrations above its optimal solubility in aqueous buffers, or due to interactions with components of the fixation or mounting media, this compound can precipitate out of solution.
Q4: The fluorescence of our primary antibody's secondary conjugate appears dimmer in this compound-treated cells compared to the control. Why is this happening?
This could be due to an interaction between this compound and the fluorophore, potentially causing fluorescence quenching. Some chemical compounds can absorb the excitation energy of a fluorophore or alter its immediate chemical environment, leading to a reduction in emitted photons.
Troubleshooting Guides
Issue 1: Autofluorescence in Blue and Green Channels
If you are observing unexpected signal in your DAPI (blue) or GFP/FITC (green) channels, follow these steps to diagnose and correct for this compound-induced autofluorescence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound-induced autofluorescence.
Quantitative Data Summary:
The table below summarizes the hypothetical spectral properties of this compound, which are crucial for designing experiments to avoid autofluorescence.
| Property | This compound (Hypothetical) | DAPI | GFP/FITC |
| Excitation Max (nm) | 390 nm | 358 nm | 488 nm |
| Emission Max (nm) | 460 nm | 461 nm | 520 nm |
| Observed Overlap | High with DAPI channel | - | Moderate with GFP |
| Recommended Filter Set | Avoid standard DAPI/GFP | Use narrow bandpass | Use narrow bandpass |
Experimental Protocol: Spectral Unmixing to Remove this compound Autofluorescence
-
Prepare Reference Samples:
-
Sample 1 (Unstained): Cells treated with vehicle only.
-
Sample 2 (this compound Only): Cells treated with this compound at the experimental concentration.
-
Sample 3 (Fluorophore 1 Only): Cells labeled with your first fluorophore (e.g., a GFP-tagged protein).
-
... (prepare a sample for each fluorophore in your experiment).
-
-
Acquire Reference Spectra:
-
Using a confocal microscope with a spectral detector, image each reference sample to acquire its unique emission spectrum. This is your "spectral fingerprint."
-
-
Image Experimental Sample:
-
Image your fully labeled, this compound-treated experimental sample using the same spectral detector settings.
-
-
Perform Linear Unmixing:
-
Use the microscope's software (e.g., ZEN, LAS X) to perform linear unmixing.
-
Provide the software with the reference spectra acquired in step 2.
-
The software will mathematically separate the contribution of each fluorophore, including the this compound autofluorescence, into separate channels, resulting in a clean image.
-
Issue 2: this compound Precipitation
Crystalline artifacts can interfere with imaging and may indicate suboptimal experimental conditions.
Recommended Actions:
-
Check Concentration: Ensure the final concentration of this compound is within its documented solubility limit for your specific cell culture medium.
-
Solvent Choice: If using a stock solution, ensure the final concentration of the solvent (e.g., DMSO) is low (<0.1%) and does not cause precipitation when added to the aqueous medium.
-
Pre-warm Media: Always pre-warm your culture media to 37°C before adding this compound to prevent temperature-induced precipitation.
-
Modified Fixation Protocol: Some fixatives can react with this compound. Use the following modified protocol to minimize precipitation during sample processing.
Experimental Protocol: Modified Fixation to Prevent this compound Precipitation
References
Optimizing Mass Spectrometry for Venoterpine: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing mass spectrometry (MS) parameters for the analysis of Venoterpine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic molecular properties of this compound relevant for mass spectrometry?
A1: this compound, also known as Gentialutine, is a monoterpene pyridine alkaloid. Its key properties for mass spectrometry are summarized in the table below. Understanding these properties is the first step in setting up an appropriate MS method.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | PubChem[1] |
| Exact Mass | 149.0841 g/mol | PubChem[1] |
| Monoisotopic Mass | 149.084064 Da | PubChem[1] |
| IUPAC Name | 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol | PubChem[1] |
Q2: What ionization technique is most suitable for this compound analysis?
A2: Electrospray ionization (ESI) in positive ion mode is generally the most suitable technique for analyzing pyridine alkaloids like this compound. The pyridine nitrogen is basic and readily accepts a proton, leading to the formation of a stable protonated molecule, [M+H]⁺. Atmospheric Pressure Chemical Ionization (APCI) can also be a viable option, particularly for less polar compounds or when ESI is not providing a sufficient response.
Q3: What are the expected precursor ions for this compound in positive ESI-MS?
A3: The primary precursor ion for this compound in positive ESI-MS will be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 150.0919. Depending on the solvent system and sample matrix, you may also observe adduct ions. Common adducts in positive ion mode are listed in the table below.
| Adduct Ion | Formula | Approximate m/z |
| Protonated | [M+H]⁺ | 150.1 |
| Sodium Adduct | [M+Na]⁺ | 172.1 |
| Potassium Adduct | [M+K]⁺ | 188.1 |
| Ammonium Adduct | [M+NH₄]⁺ | 167.1 |
Note: The formation of adducts can be minimized by using high-purity solvents and avoiding sources of sodium, potassium, and ammonium salts in the sample preparation and mobile phases.
Troubleshooting Guide
Issue 1: Poor or No Signal for this compound
Q: I am not seeing any peak corresponding to this compound in my full scan analysis. What should I check?
A: A lack of signal can stem from several factors, from sample preparation to instrument settings. Follow this troubleshooting workflow to diagnose the issue:
Troubleshooting workflow for absence of this compound signal.
Issue 2: Inconsistent or Low-Intensity Signal
Q: My this compound peak is present but the intensity is low and varies between injections. What could be the cause?
A: Inconsistent and low signal intensity are often related to matrix effects, in-source instability, or suboptimal MS parameters.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[2]
-
Solution: Improve sample clean-up using solid-phase extraction (SPE). Modify the LC gradient to better separate this compound from interfering matrix components. Consider using a matrix-matched calibration curve or a stable isotope-labeled internal standard if available.
-
-
In-Source Instability: this compound may be susceptible to degradation in the ion source under certain conditions.
-
Solution: Optimize source temperature and gas flows. A lower source temperature may reduce thermal degradation.
-
-
Suboptimal Parameters: The cone voltage (or fragmentor voltage) and collision energy are critical for ion transmission and fragmentation.
-
Solution: Perform a compound optimization experiment by infusing a standard solution of this compound to determine the optimal cone voltage and collision energy for the precursor and product ions.
-
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol provides a general guideline for the extraction of this compound from plant matrices for LC-MS/MS analysis.
-
Homogenization: Weigh approximately 100 mg of dried and ground plant material into a 2 mL microcentrifuge tube.
-
Extraction: Add 1.5 mL of methanol containing 0.1% formic acid. The acidic modifier helps to protonate the alkaloid, improving extraction efficiency and stability.
-
Sonication: Sonicate the sample for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm PTFE syringe filter into an LC vial.
-
Dilution: Depending on the expected concentration, you may need to dilute the sample with the initial mobile phase.
Protocol 2: Suggested Starting LC-MS/MS Parameters for this compound
The following parameters are suggested as a starting point for method development. Optimization will be required for your specific instrument and application.
Liquid Chromatography Parameters
| Parameter | Suggested Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Parameters (Positive ESI)
Since direct experimental data for this compound is limited, the following parameters are based on typical values for similar monoterpene alkaloids.[3][4][5] A compound optimization experiment is highly recommended.
| Parameter | Suggested Starting Value |
| Capillary Voltage | 3.5 kV |
| Cone Voltage (Fragmentor) | 30 V (Optimize by infusion) |
| Source Temperature | 120 °C |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 350 °C |
| MRM Transition | |
| Precursor Ion (Q1) | 150.1 m/z |
| Product Ion (Q3) | See "Fragmentation Pathway" section |
| Collision Energy | See "Fragmentation Pathway" section |
Fragmentation Pathway and MRM Development
Q: What are the expected product ions of this compound for developing a Multiple Reaction Monitoring (MRM) method?
A: The fragmentation of this compound ([M+H]⁺ at m/z 150.1) is expected to involve characteristic losses from its cyclopenta[c]pyridine structure. Based on general fragmentation rules for alkaloids and terpenes, likely fragmentation pathways include the loss of water (H₂O) and small neutral molecules from the cyclopentane ring.[6][7]
Proposed fragmentation pathway for this compound.
Suggested MRM Transitions for Method Development:
The following table provides suggested MRM transitions and a starting range for collision energy (CE) optimization. The most intense and specific transitions should be selected for the final quantitative method.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Suggested Starting CE (eV) | Notes |
| 150.1 | 132.1 | H₂O | 15 - 25 | Likely a prominent fragment due to the hydroxyl group. |
| 150.1 | 122.1 | C₂H₄ | 20 - 35 | Possible fragmentation of the cyclopentane ring. |
| 150.1 | 94.1 | C₃H₄O | 25 - 40 | A more extensive fragmentation, potentially useful as a confirmatory ion. |
Disclaimer: The provided parameters and protocols are intended as a starting point for method development. Optimal conditions will vary depending on the specific mass spectrometer, sample matrix, and analytical goals.
References
- 1. This compound | C9H11NO | CID 5315179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. mjcce.org.mk [mjcce.org.mk]
- 4. researchgate.net [researchgate.net]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. scispace.com [scispace.com]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
Validation & Comparative
A comprehensive review of the current scientific literature reveals a significant gap in the experimental data available for Venoterpine, a pyridine alkaloid found in Gentiana lutea. At present, there are no publicly available in vitro or in vivo studies detailing its specific biological efficacy, mechanism of action, or established signaling pathways. Consequently, a direct and objective comparison with a related compound, as is standard in drug development and research, cannot be formulated.
This guide is intended for researchers, scientists, and drug development professionals. While a comparative analysis is not currently feasible, this document serves to summarize the existing information on this compound and outlines the necessary future research required to ascertain its therapeutic potential.
This compound: Current State of Knowledge
This compound (also known as Gentialutine) is a known constituent of Gentiana lutea, a plant with a long history of use in traditional medicine, primarily as a digestive bitter. The medicinal properties of Gentiana lutea are attributed to a variety of compounds, including alkaloids. However, the specific contribution of this compound to the overall therapeutic effect of the plant extract has not been elucidated.
Recent computational studies have been conducted to predict the potential biological targets of this compound. These in silico models suggest possible interactions with a range of enzymes, including oxidoreductases and cytochrome P450s. It is crucial to underscore that these are theoretical predictions and have not been validated by experimental evidence.
The Path Forward: A Call for Experimental Investigation
To enable a thorough evaluation of this compound's efficacy and to facilitate a meaningful comparison with other compounds, a series of fundamental experimental studies are required. The following outlines a potential experimental workflow to characterize the biological activity of this compound.
Caption: Proposed experimental workflow for characterizing the efficacy of this compound.
Conclusion
The creation of a comprehensive and objective comparison guide for this compound is contingent upon the generation of primary experimental data. The scientific community is encouraged to undertake the necessary in vitro and in vivo studies to elucidate the pharmacological profile of this natural compound. Such research will be pivotal in determining its potential therapeutic applications and will enable its comparison with existing treatments. Until such data becomes available, any claims regarding the efficacy of this compound remain speculative. This guide will be updated as new, peer-reviewed research emerges.
Validating the Target of Venoterpine: A Comparative Guide to Knockout Models and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental strategies for validating the putative biological targets of Venoterpine, a naturally occurring alkaloid. While computational studies predict that this compound primarily interacts with enzymes, particularly oxidoreductases, experimental validation is a critical step in the drug development pipeline. This document outlines the use of knockout models as a gold-standard validation method and compares it with alternative approaches, providing supporting data from analogous studies and detailed experimental protocols.
Introduction to this compound and its Putative Targets
This compound (also known as ARV) is a pyridine-type alkaloid found in plants of the Gentiana genus.[1] Recent in silico studies have predicted its potential as a bioactive molecule with favorable drug-like properties.[2][3] These computational analyses suggest that this compound is likely to interact with a range of protein classes, with a significant probability of targeting enzymes. The predicted targets include oxidoreductases (33%), lyases (20%), cytochrome P450 enzymes (13%), and kinases (13%).[2][3] Among the oxidoreductases, NAD(P)H:quinone oxidoreductase 1 (NQO1), a key enzyme in cellular defense against oxidative stress, represents a plausible candidate target for phytochemicals like this compound.[2]
This guide will focus on the experimental validation of such a putative target for this compound, using the generation of knockout models as the primary example and comparing it with other established techniques.
Comparison of Target Validation Methodologies
The following table compares the use of knockout models with other common target validation techniques. The quantitative data presented is hypothetical for this compound but is based on results from a study validating the oxidoreductase peroxiredoxin 6 (PRDX6) as a drug target using a CRISPR-Cas9 knockout model. This provides a realistic expectation of the data that could be generated when validating the target of this compound.
| Methodology | Description | Hypothetical Key Findings for this compound (based on PRDX6 knockout study) | Advantages | Limitations |
| CRISPR-Cas9 Knockout Model (Cell Line) | Permanent disruption of the target gene (e.g., NQO1) in a relevant cell line. | Target Abolition: >95% reduction in NQO1 protein expression confirmed by Western blot.[4] Phenotypic Change: 45% decrease in cell proliferation in NQO1 knockout cells compared to wild-type.[5] Rescue Experiment: Transfection with wild-type NQO1 restores the normal proliferation phenotype. | Provides definitive evidence of the target's role in a specific cellular context.[6] Creates a permanent and stable model for repeated experiments.[2] High specificity and efficiency.[1] | Potential for off-target effects.[6] Compensatory mechanisms may mask the true phenotype.[6] Time-consuming to generate and validate clonal cell lines.[1] |
| RNA Interference (RNAi) | Transient knockdown of target gene expression using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs).[7][8] | Target Knockdown: 70-80% reduction in NQO1 mRNA levels confirmed by qPCR. Phenotypic Change: 30% decrease in cell viability in siRNA-treated cells. | Rapid and relatively inexpensive to implement.[9] Allows for the study of essential genes that would be lethal in a knockout model.[9] | Incomplete knockdown can lead to ambiguous results.[10] Off-target effects are a significant concern.[10] Transient effect, requiring repeated treatments. |
| Chemical Probes | Use of a highly specific small molecule inhibitor of the target protein to mimic the effect of the drug.[11][12] | Target Engagement: Direct binding of a specific NQO1 inhibitor to the protein confirmed by cellular thermal shift assay. Phenotypic Change: Dose-dependent decrease in cell proliferation with the chemical probe, mirroring the effect of this compound. | Allows for the study of the "druggability" of the target.[10] Can be used in a wider range of biological systems, including primary cells and in vivo models.[12] | Identification of a truly specific and potent chemical probe can be challenging.[13] The probe itself may have off-target effects.[13] Does not provide genetic proof of the target's role. |
| Conditional Knockout Model (Mouse) | Deletion of the target gene in a specific tissue or at a specific time point in a mouse model.[14][15] | Target Deletion: Tissue-specific deletion of Nqo1 confirmed by PCR of genomic DNA. Phenotypic Change: Altered metabolic profile in the tissue where Nqo1 is deleted. | Allows for the study of genes that are embryonically lethal when knocked out globally.[14] Provides insights into the tissue-specific roles of the target.[15] | Technically challenging and expensive to generate and maintain. The timing and location of the knockout need to be carefully controlled and validated. |
Experimental Protocols
Generation of an NQO1 Knockout Cell Line using CRISPR-Cas9
This protocol describes the generation of a clonal knockout cell line for a putative this compound target, NQO1, in a human cancer cell line (e.g., A549).
-
Guide RNA (gRNA) Design and Synthesis:
-
Design two to three gRNAs targeting an early exon of the NQO1 gene using a publicly available design tool.
-
Select gRNAs with high on-target scores and low off-target predictions.
-
Synthesize the selected gRNAs.
-
-
Vector Construction:
-
Clone the synthesized gRNAs into a Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).
-
-
Transfection:
-
Transfect the Cas9-gRNA plasmids into the A549 cells using a suitable transfection reagent.
-
Include a negative control (e.g., a scrambled gRNA).
-
-
Selection and Clonal Isolation:
-
After 48 hours, select for transfected cells by adding puromycin to the culture medium.
-
Once a stable population of resistant cells is established, perform single-cell cloning by limiting dilution in 96-well plates to isolate individual clones.
-
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from individual clones and PCR amplify the target region. Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[4]
-
Western Blotting: Lyse the validated clones and perform a Western blot using an anti-NQO1 antibody to confirm the absence of the NQO1 protein.[4]
-
Quantitative Proteomics: For a more comprehensive analysis, perform quantitative proteomics to confirm the specific knockout of NQO1 and to identify any off-target effects or compensatory changes in other proteins.[16][17][18]
-
Phenotypic Analysis of NQO1 Knockout Cells
-
Cell Proliferation Assay:
-
Seed wild-type and NQO1 knockout cells at the same density.
-
Measure cell proliferation at different time points (e.g., 24, 48, 72 hours) using a colorimetric assay (e.g., MTT) or by direct cell counting.
-
-
Oxidative Stress Measurement:
-
Treat wild-type and NQO1 knockout cells with an inducer of oxidative stress (e.g., hydrogen peroxide).
-
Measure the levels of reactive oxygen species (ROS) using a fluorescent probe (e.g., DCFDA).
-
-
This compound Sensitivity Assay:
-
Treat wild-type and NQO1 knockout cells with increasing concentrations of this compound.
-
Measure cell viability after 48 or 72 hours to determine if the knockout of NQO1 confers resistance to this compound.
-
Visualizations
Caption: Hypothetical signaling pathway of NQO1, a putative target of this compound.
Caption: Experimental workflow for validating a putative target using a knockout model.
Caption: Logical relationship of different target validation methods.
References
- 1. redoxscience.com [redoxscience.com]
- 2. NQO1 enzyme and its role in cellular protection; an insight [scielo.isciii.es]
- 3. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 5. Identification of peroxiredoxin 6 as a direct target of withangulatin A by quantitative chemical proteomics in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the sounds of silence: RNAi-mediated gene silencing for target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RNAi in drug development: Practical considerations (Chapter 27) - RNA Interference Technology [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Target Identification Using Chemical Probes. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 12. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. biocompare.com [biocompare.com]
- 15. selectscience.net [selectscience.net]
- 16. researchgate.net [researchgate.net]
- 17. Proteotyping of knockout mouse strains reveals sex- and strain-specific signatures in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to Validate a CRISPR Knockout [biognosys.com]
The Cross-Reactivity Profile of Venoterpine: A Field Awaiting Exploration
A comprehensive review of the current scientific literature reveals a notable absence of experimental data on the receptor binding profile and cross-reactivity of Venoterpine. This naturally occurring alkaloid, while showing promise in computational studies, remains largely uncharacterized in terms of its direct molecular interactions within biological systems. Therefore, a quantitative comparison of its cross-reactivity with other receptors is not feasible at this time.
This guide will instead summarize the available computational predictions regarding this compound's potential targets and provide a detailed overview of the standard experimental methodologies that would be required to formally assess its cross-reactivity. This information is intended to guide future research efforts for scientists and drug development professionals interested in elucidating the pharmacological profile of this compound.
Computational Predictions: A Starting Point for Investigation
An in-silico study employing multi-faceted computational approaches has provided the only currently available insights into the potential biological targets of this compound. These predictions, while requiring experimental validation, suggest that this compound may interact with a diverse range of protein classes.
Table 1: Predicted Potential Biological Targets of this compound (ARV) from in-silico Analysis
| Protein Class | Predicted Interaction Percentage |
| Oxidoreductases | 33% |
| Lyases | 20% |
| Cytochrome P450 Enzymes | 13% |
| Kinases | 13% |
| Membrane Receptors | 6.7% |
| Unspecified Proteins | 6.7% |
It is crucial to emphasize that these are theoretical predictions and do not represent experimentally verified binding affinities. The relatively low predicted interaction with membrane receptors (6.7%) underscores the necessity for broad, unbiased screening to identify its primary targets and any potential off-target interactions.
Future Directions: Experimental Protocols for Determining Cross-Reactivity
To ascertain the cross-reactivity of this compound, a systematic experimental approach is required. The following outlines a standard workflow, from initial screening to detailed binding characterization.
Broad Panel Screening
The initial step involves screening this compound against a large panel of receptors, enzymes, and ion channels to identify potential primary targets and off-target interactions. A common approach is to use commercially available screening services that employ radioligand binding assays or functional assays.
Radioligand Binding Assays: Quantifying Affinity
Once potential interacting receptors are identified, radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand (a known high-affinity binder) by the unlabeled test compound (this compound).
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Receptor Source: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of a suitable radioligand and varying concentrations of this compound are incubated with the receptor preparation in a suitable buffer.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) for this compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assays: Assessing Activity
In addition to binding affinity, it is essential to determine the functional activity of this compound at any identified receptors. This involves cell-based assays that measure the downstream signaling events following receptor activation or inhibition (e.g., measurement of second messengers like cAMP or calcium, or reporter gene assays).
Visualizing the Path Forward: A Workflow for Cross-Reactivity Assessment
The following diagram illustrates a logical workflow for characterizing the cross-reactivity of a novel compound like this compound.
Conclusion
While computational predictions offer a preliminary glimpse into the potential pharmacology of this compound, a significant gap remains in our understanding of its molecular interactions. The scientific community awaits experimental studies to validate these predictions and to construct a data-driven profile of this compound's primary receptor targets and its cross-reactivity with other receptors. The methodologies outlined above provide a clear roadmap for the necessary future research that will be critical for assessing the therapeutic potential and safety of this compound.
Unveiling the Therapeutic Potential of Gentiana Lutea: A Comparative Analysis of Bioactive Compounds
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey. Gentiana lutea, a plant with a long history in traditional medicine, presents a rich source of bioactive compounds. This guide provides a comparative overview of the experimental data on the prominent constituents of Gentiana lutea, alongside an introduction to Venoterpine, a lesser-studied alkaloid from the same plant for which only computational data is currently available.
This publication aims to objectively compare the experimentally validated performance of key bioactive compounds from Gentiana lutea—gentiopicroside, amarogentin, and sweroside—and to introduce this compound, providing a clear distinction between empirical evidence and in-silico predictions. All quantitative data is summarized in structured tables for straightforward comparison, and detailed methodologies for cited experiments are provided.
Comparative Analysis of Bioactive Compounds from Gentiana lutea
The primary bioactive constituents of Gentiana lutea that have been subject to experimental investigation are the secoiridoids gentiopicroside, amarogentin, and sweroside. These compounds have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.
Anti-Inflammatory and Neuroprotective Activities
Gentiopicroside has been shown to exert neuroprotective effects by inhibiting inflammation in astrocytes.[1] Experimental studies have demonstrated its ability to reduce the release of pro-inflammatory mediators.[1] Sweroside has also been investigated for its anti-inflammatory and neuroprotective properties, with studies indicating its potential to modulate key signaling pathways involved in inflammation.[2][3]
| Compound | Model | Key Findings | Signaling Pathway(s) |
| Gentiopicroside | Lipopolysaccharide-induced primary astrocytes | Significantly inhibited the release of TNF-α, IL-1β, nitric oxide, and prostaglandin E. Relieved neurotoxicity from astrocyte-mediated inflammatory injury.[1] | Inhibition of NF-κB nuclear translocation and down-regulation of c-Jun-N-terminal kinase/stress-activated protein kinase mitogen-activated protein kinase phosphorylation.[1] |
| Sweroside | In vitro and in vivo models | Exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines.[2] | NF-κB/NLRP3 signaling pathway.[2] |
Anticancer and Chemopreventive Activities
Amarogentin has demonstrated notable anticancer potential in several experimental models. Studies have shown its ability to induce apoptosis and inhibit the growth of cancer cells.[4][5][6]
| Compound | Cancer Model | Key Findings | Mechanism of Action |
| Amarogentin | Human gastric cancer cells (SNU-16) and xenograft mice model | Induced potent, dose-dependent cytotoxic effects and inhibited tumor growth.[5] | Induction of apoptosis, G2/M cell cycle arrest, and downregulation of the PI3K/Akt/m-TOR signaling pathway.[5] |
| Amarogentin | Liver cancer cells and mouse models | Promoted apoptosis of liver cancer cells.[6][7] | Upregulation of p53 and downregulation of human telomerase reverse transcriptase.[6] |
| Gentiana lutea extracts | Human cervical cancer (HeLa) and breast adenocarcinoma (MCF-7) cell lines | Ethanol extract showed growth inhibition of both cell lines.[8] | Not fully elucidated.[8] |
This compound: An In-Silico Perspective
This compound is a monoterpene alkaloid also found in Gentiana lutea.[4] Unlike the other compounds discussed, there is a notable absence of published experimental data on the biological activities of this compound. However, computational studies have been conducted to predict its pharmacokinetic properties and potential biological targets.
An in-silico analysis using SwissADME and Density Functional Theory (DFT) has suggested that this compound may possess favorable drug-like properties. These computational models predict high gastrointestinal absorption and the ability to cross the blood-brain barrier. The study also predicted that this compound is not a substrate for P-glycoprotein and does not inhibit major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions.
The same computational study identified several potential biological targets for this compound, including oxidoreductases, cytochrome P450 enzymes, kinases, lyases, and membrane receptors. It is crucial to emphasize that these are theoretical predictions and require experimental validation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Bioactivities (In-Silico) | Predicted Pharmacokinetic Properties (In-Silico) |
| This compound | C₉H₁₁NO | 149.19 | Interactions with oxidoreductases, cytochrome P450 enzymes, kinases, lyases, and membrane receptors. | High gastrointestinal absorption, blood-brain barrier permeability, non-substrate of P-glycoprotein, no inhibition of major CYP450 enzymes. |
Experimental Protocols
Gentiopicroside Anti-Inflammatory Assay in Astrocytes
-
Cell Culture: Primary astrocytes were cultured from the cerebral cortices of neonatal mice.
-
Induction of Inflammation: Astrocytes were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells were treated with varying concentrations of gentiopicroside.
-
Measurement of Inflammatory Mediators: The levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2) in the cell culture supernatant were measured using enzyme-linked immunosorbent assay (ELISA) and Griess reagent, respectively.
-
Western Blot Analysis: The expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and proteins involved in the NF-κB and MAPK signaling pathways were determined by Western blot analysis.[1]
Amarogentin Anticancer Assay in Gastric Cancer Cells
-
Cell Line: Human gastric cancer cell line SNU-16 was used.
-
Cell Viability Assay: The effect of amarogentin on cell viability was determined using the MTT assay.
-
Clonogenic Assay: The ability of single cells to grow into a colony was assessed to determine the long-term effect of amarogentin on cell proliferation.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry was used to analyze apoptosis (using Annexin V/PI staining) and cell cycle distribution.
-
In Vivo Xenograft Model: SNU-16 cells were subcutaneously injected into nude mice. The mice were then treated with amarogentin to evaluate its in vivo antitumor effects by measuring tumor volume and weight.[5]
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by gentiopicroside and amarogentin, as well as the predicted workflow for this compound's discovery process.
Caption: Gentiopicroside's anti-inflammatory mechanism.
Caption: Amarogentin's anticancer signaling pathway.
Caption: Proposed workflow for this compound research.
Conclusion
The experimental evidence strongly supports the therapeutic potential of gentiopicroside, amarogentin, and sweroside, key bioactive compounds from Gentiana lutea. Their anti-inflammatory, neuroprotective, and anticancer activities, backed by detailed mechanistic studies, present promising avenues for drug discovery and development. In contrast, this compound remains a molecule of theoretical interest. The in-silico data suggests it may have favorable pharmacological properties, but this requires rigorous experimental validation. This comparative guide highlights the importance of empirical data in drug development and underscores the need for further research to unlock the full therapeutic potential of all compounds within Gentiana lutea. Future studies should focus on conducting in vitro and in vivo experiments to validate the computational predictions for this compound and to further elucidate the mechanisms of action for all the plant's bioactive constituents.
References
- 1. Gentiopicroside protects neurons from astrocyte-mediated inflammatory injuries by inhibition of nuclear factor-κB and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential [frontiersin.org]
- 3. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amarogentin as Topical Anticancer and Anti-Infective Potential: Scope of Lipid Based Vesicular in its Effective Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amarogentin secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amarogentin Induces Apoptosis of Liver Cancer Cells via Upregulation of p53 and Downregulation of Human Telomerase Reverse Transcriptase in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amarogentin Induces Apoptosis of Liver Cancer Cells via Upregulation of p53 and Downregulation of Human Telomerase Reverse Transcriptase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Bioactivity of Venoterpine and Its Enantiomers: A Literature Review
An objective comparison of the biological activities of venoterpine and its corresponding enantiomers remains an area of scientific inquiry with no publicly available experimental data to date. Despite the recognized principle of stereoselectivity in drug action, where enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles, specific comparative studies on this compound enantiomers have not been reported in the scientific literature.
This compound, a naturally occurring alkaloid, has been identified in plants such as Gentiana lutea. While its chemical structure and properties are documented, research into its biological effects and those of its distinct enantiomers is lacking. As a result, a comprehensive comparison guide with quantitative data on their respective bioactivities cannot be compiled at this time.
For the benefit of researchers, scientists, and drug development professionals interested in this area, this guide outlines the typical experimental workflow that would be necessary to elucidate the differential bioactivities of this compound enantiomers.
Hypothetical Experimental Workflow for Comparing this compound Enantiomer Bioactivity
To investigate the comparative bioactivity, a logical experimental progression would be required. The following workflow outlines the necessary steps, from acquisition of the enantiomers to their comprehensive biological evaluation.
Caption: Hypothetical workflow for the comparative bioactivity analysis of this compound enantiomers.
Detailed Methodologies for Key Experiments
Should the enantiomers of this compound become available, the following experimental protocols would be essential for a thorough comparative analysis.
1. Enantioselective Separation and Purity Analysis:
-
Protocol: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).
-
Mobile Phase: A mixture of hexane and isopropanol, with the ratio optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Purity Assessment: The enantiomeric excess (e.e.) would be calculated from the peak areas of the two enantiomers.
-
2. Receptor Binding Assays:
-
Protocol: Radioligand binding assays to determine the affinity of each enantiomer for a specific receptor.
-
Preparation: Cell membranes expressing the target receptor would be incubated with a known radiolabeled ligand and varying concentrations of each this compound enantiomer.
-
Measurement: The amount of bound radioligand would be quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) for each enantiomer would be calculated to determine its binding affinity.
-
3. Enzyme Inhibition Assays:
-
Protocol: Spectrophotometric or fluorometric assays to measure the inhibition of a target enzyme.
-
Reaction: The enzyme, its substrate, and varying concentrations of each this compound enantiomer would be incubated together.
-
Measurement: The rate of product formation would be measured over time.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each enantiomer would be determined.
-
4. Cell Viability (Cytotoxicity) Assay:
-
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure: Cells would be seeded in 96-well plates and treated with a range of concentrations of each this compound enantiomer. After a specified incubation period, MTT solution is added, followed by a solubilizing agent.
-
Measurement: The absorbance at a specific wavelength (e.g., 570 nm) is measured, which correlates with the number of viable cells.
-
Data Analysis: The half-maximal effective concentration (EC50) or lethal concentration (LC50) for each enantiomer would be calculated.
-
Illustrative Signaling Pathway Diagram
While the specific signaling pathways affected by this compound are unknown, a generic pathway diagram illustrates how enantiomers could differentially modulate cellular signaling, leading to different biological outcomes.
Caption: Hypothetical differential receptor binding and downstream signaling by this compound enantiomers.
Venoterpine Derivatives: A Comparative Analysis Based on Available Data
For Researchers, Scientists, and Drug Development Professionals
This guide aims to provide a head-to-head comparison of Venoterpine derivatives. However, a comprehensive search of the current scientific literature reveals a significant gap in the research landscape. At present, there is no publicly available experimental data on the synthesis, pharmacological activity, or comparative performance of any this compound derivatives .
The existing research predominantly focuses on the parent compound, this compound, and relies heavily on in-silico (computational) studies to predict its physicochemical and pharmacokinetic properties, as well as its potential biological targets. This guide, therefore, summarizes the available computational data for this compound to serve as a foundational reference until experimental data on its derivatives becomes available.
Physicochemical and Predicted Pharmacokinetic Properties of this compound
Computational analyses, such as those using SwissADME, have been employed to forecast the drug-like characteristics of this compound.[1][2][3] These studies provide theoretical insights into its potential as a therapeutic agent.[1][2][3] The table below summarizes these predicted properties.
| Property | Predicted Value | Significance in Drug Development |
| Physicochemical Properties | ||
| Molecular Formula | C₉H₁₁NO | Defines the elemental composition of the molecule. |
| Molecular Weight | 149.19 g/mol | Influences absorption, distribution, and metabolism. |
| Lipophilicity (LogP) | Good | Affects solubility, permeability, and plasma protein binding. |
| Water Solubility | Good | Crucial for formulation and absorption in the gastrointestinal tract. |
| Pharmacokinetic Properties (Predicted) | ||
| Gastrointestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier Permeant | Yes | Suggests the potential for activity within the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of efflux from target cells, potentially increasing efficacy. |
| Cytochrome P450 (CYP) Inhibition | No inhibition of major isoforms | Lower potential for drug-drug interactions. |
| Druglikeness | ||
| Lipinski's Rule of Five | Adherent | Suggests the compound has properties that would make it a likely orally active drug in humans. |
Predicted Biological Targets of this compound
In-silico target prediction studies have identified several potential biological targets for this compound, suggesting its possible mechanisms of action.[1][2][3] It is important to note that these are computational predictions and require experimental validation. The primary predicted targets include:
-
Oxidoreductases (33%)
-
Lyases (20%)
-
Cytochrome P450 Enzymes (13%)
-
Kinases (13%)
-
Membrane Receptors (6.7%)
-
Unspecified Proteins (6.7%)
The following diagram illustrates the predicted biological targets of this compound.
Experimental Protocols
As there is no experimental data available for this compound derivatives, this guide cannot provide detailed experimental methodologies. The computational studies referenced utilized established in-silico methods:
-
Density Functional Theory (DFT) Calculations: Performed at the B3LYP level with a 6-311G** basis set to determine electronic properties.[1][2]
-
ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling: Conducted using the SwissADME web tool to predict pharmacokinetic properties and drug-likeness.[1][2][3]
-
Target Prediction: Utilized in-silico tools to identify probable biological targets.[1][2]
Conclusion and Future Directions
While computational studies suggest that this compound possesses favorable drug-like properties, the absence of experimental data on its derivatives significantly limits any comparative analysis. The synthesis and pharmacological evaluation of this compound derivatives are critical next steps to explore the therapeutic potential of this class of compounds. Future research should focus on:
-
Synthesis of a library of this compound derivatives to explore structure-activity relationships.
-
In vitro and in vivo experimental validation of the predicted biological activities and pharmacokinetic properties.
-
Head-to-head comparative studies of newly synthesized derivatives against the parent compound, this compound.
This foundational data will be essential for advancing our understanding of this compound and its potential applications in drug discovery and development.
References
In Vivo Therapeutic Potential of Monoterpenoids: A Comparative Overview
An objective analysis of the experimental evidence for the therapeutic effects of monoterpenoids, a class of compounds to which Venoterpine belongs. This guide presents available preclinical data for representative molecules, offering a comparative perspective for researchers and drug development professionals.
Comparative Analysis of In Vivo Efficacy
The therapeutic effects of various monoterpenoids have been substantiated in several preclinical animal models. The following table summarizes the key findings from these in vivo studies, providing a comparative look at their efficacy across different disease models.
| Compound | Therapeutic Area | Animal Model | Key Outcomes |
| Carvacrol | Cardiovascular | Normotensive rats | Reduced blood pressure and heart rate.[1] |
| Eucalyptol | Cardiovascular | Conscious and anesthetized rats | Significantly reduced blood pressure.[1] |
| Halomon | Anticancer | U251 brain cancer xenograft in rats | 40% success rate in treatment with five daily doses of 50 mg/kg.[2] |
| FBA-TPQ (Makaluvamine analog) | Anticancer | MCF-7 breast cancer xenograft in mice | 71.6% tumor growth inhibition at the highest dose.[3] |
| Saikosaponins | Anti-inflammatory | Mouse ear edema induced by PMA | Potent anti-inflammatory effects.[4] |
| Valencene | Anti-inflammatory | Murine models of acute and chronic inflammation | Significantly inhibited paw edema formation.[5] |
| Rhaponticin | Neuroprotection | MPTP-induced Parkinson's disease mouse model | Improved motor impairments and protected dopaminergic neurons.[6] |
| Stellettin B | Neuroprotection | 6-OHDA-induced zebrafish model of Parkinson's disease | Reversed locomotor deficits.[7] |
| Isoquercetin | Neuroprotection | Colchicine-induced Alzheimer's disease rat model | Prevented neurochemical and neurobehavioral modifications.[8] |
Detailed Experimental Protocols
To provide a clear understanding of the methodologies employed in these in vivo studies, detailed protocols for key experiments are outlined below.
Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This widely used model assesses the in vivo anti-inflammatory potential of a compound.
-
Animal Model: Swiss mice are typically used.[5]
-
Groups: Animals are divided into a negative control group (saline), a positive control group (a known anti-inflammatory drug like indomethacin), and treatment groups receiving different doses of the test compound.[5]
-
Administration: The test compound or control is administered orally.[5]
-
Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse to induce localized edema.
-
Measurement: Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer or calipers.[9]
-
Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing with the negative control group.
Xenograft Model for Anticancer Activity
This model is crucial for evaluating the in vivo efficacy of potential anticancer compounds.
-
Cell Culture: A human cancer cell line (e.g., MCF-7 for breast cancer) is cultured in appropriate media.[3]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: The cultured cancer cells are injected subcutaneously into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size, the animals are randomized into control and treatment groups. The test compound is administered (e.g., intraperitoneally) at various doses and schedules.[3]
-
Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight is also monitored as an indicator of toxicity.[3]
-
Endpoint: At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Visualizing Molecular Pathways and Experimental Processes
Diagrams illustrating the signaling pathways and experimental workflows provide a clearer understanding of the compound's mechanism and the study design.
Caption: A potential anti-inflammatory mechanism for monoterpenoids.
Caption: Workflow for a preclinical anticancer xenograft study.
References
- 1. scielo.br [scielo.br]
- 2. Recent Advances in Chemistry and Antioxidant/Anticancer Biology of Monoterpene and Meroterpenoid Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro antiinflammatory activity of saikosaponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in silico anti-inflammatory properties of the sesquiterpene valencene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of rhaponticin against Parkinson disease: Insights from in vitro BV-2 model and in vivo MPTP-induced mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Isoquercetin: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Anti-inflammatory, analgesic, and antipyretic potential of Oxystelma esculentum (L. f.) Sm. using in vitro, in vivo, and in silico studies [frontiersin.org]
Confirming Venoterpine's Engagement: A Guide to Orthogonal Binding Validation
For researchers, scientists, and drug development professionals, establishing that a novel compound directly binds to its intended target is a cornerstone of preclinical research. This guide provides a comparative overview of three orthogonal biophysical methods to confirm the binding of Venoterpine, a natural alkaloid with computationally predicted targets, to a putative protein kinase, hereafter referred to as "Kinase X." By employing techniques with distinct physical principles—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA)—researchers can build a robust body of evidence for direct target engagement.
While in silico models predict that this compound may interact with several protein classes, including oxidoreductases and kinases, experimental validation is essential.[1][2] This guide uses a hypothetical scenario where this compound is being validated against a purified recombinant Kinase X (for ITC and SPR) and endogenous Kinase X in a cellular context (for CETSA).
Comparative Analysis of Binding Validation Methods
The selection of an appropriate suite of assays depends on the specific questions being addressed, from thermodynamic profiling to confirmation of target engagement in a physiological setting. The following table summarizes the key quantitative outputs and characteristics of ITC, SPR, and CETSA.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA) |
| Primary Output | Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Association Rate (kon), Dissociation Rate (koff), Dissociation Constant (Kd) | Thermal Shift (ΔTm or ΔTagg), Apparent IC50 |
| Principle | Measures heat absorbed or released upon binding in solution. | Detects changes in refractive index caused by mass accumulation on a sensor surface. | Measures ligand-induced changes in protein thermal stability in cells or lysates. |
| Format | In-solution, label-free. | Solid-phase immobilization of ligand or analyte, label-free. | In-cell or in-lysate, requires a specific antibody for detection (e.g., Western Blot). |
| Throughput | Low to medium. | Medium to high. | Low (Western Blot) to high (plate-based formats). |
| Key Advantage | Provides a complete thermodynamic profile of the binding interaction.[3][4] | Provides real-time kinetic data (on and off rates).[5] | Confirms target engagement in a physiological cellular environment.[2][6] |
| Considerations | Requires relatively large amounts of pure protein and compound. | Immobilization may affect protein conformation; potential for non-specific binding.[7] | Indirect measure of binding; thermal stabilization is not guaranteed for all binding events. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of binding data. Below are representative protocols for each orthogonal method, tailored for the validation of this compound binding to Kinase X.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs when a ligand binds to a protein, providing a complete thermodynamic signature of the interaction.[3][8][9]
1. Sample Preparation:
- Dialyze purified recombinant Kinase X (e.g., 10-20 µM) extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure precise buffer matching.
- Dissolve this compound in the final dialysis buffer to a concentration 10-15 times that of the Kinase X protein (e.g., 150-300 µM). Ensure any residual solvent (like DMSO) concentration is identical in both protein and ligand solutions and is kept low (<1%).
- Degas both protein and ligand solutions immediately before the experiment to prevent bubble formation.
2. ITC Experiment Setup:
- Set the experimental temperature (e.g., 25°C).
- Load the Kinase X solution into the sample cell and the this compound solution into the injection syringe.
- Perform a control titration by injecting this compound solution into the buffer-filled sample cell to measure the heat of dilution.
3. Titration and Data Analysis:
- Perform a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the Kinase X solution.
- The raw data (power vs. time) is integrated to yield the heat per injection.
- Subtract the heat of dilution from the experimental data.
- Plot the corrected heat per injection against the molar ratio of this compound to Kinase X. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics by measuring changes in mass on a sensor chip surface.[1][5]
1. Sensor Chip Preparation and Protein Immobilization:
- Select a suitable sensor chip (e.g., CM5). Activate the surface using a standard amine coupling kit (EDC/NHS).
- Immobilize recombinant Kinase X onto the sensor chip surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0). Aim for a density that will produce a sufficient signal without causing mass transport limitations.
- Deactivate any remaining active esters with ethanolamine.
- A reference channel should be prepared similarly but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.
2. Kinetic Analysis:
- Prepare a series of this compound dilutions in running buffer (e.g., HBS-EP buffer) ranging from well below to well above the expected Kd (e.g., 0.1 nM to 1 µM). Include a buffer-only (zero concentration) injection for double referencing.
- Inject the this compound solutions sequentially over the Kinase X and reference surfaces at a constant flow rate.
- Monitor the association phase during injection, followed by a dissociation phase where only running buffer flows over the chip.
- Regenerate the sensor surface between cycles if necessary using a mild regeneration solution (e.g., a low pH glycine solution).
3. Data Analysis:
- Subtract the reference channel data from the active channel data for each injection.
- Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
- Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (koff/kon).
Cellular Thermal Shift Assay (CETSA)
CETSA validates target engagement within intact cells by measuring changes in the thermal stability of a target protein upon ligand binding.[10][11]
1. Cell Treatment and Heating:
- Culture cells known to express Kinase X to a suitable density.
- Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
- Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
- Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling at room temperature.
2. Cell Lysis and Protein Quantification:
- Lyse the cells to release soluble proteins, typically by repeated freeze-thaw cycles in liquid nitrogen.
- Separate the soluble fraction (containing non-denatured, stabilized protein) from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
- Carefully collect the supernatant containing the soluble protein fraction.
3. Western Blot Analysis:
- Normalize the total protein concentration of all supernatant samples.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with a primary antibody specific for Kinase X, followed by an appropriate HRP-conjugated secondary antibody.
- Visualize the bands using a chemiluminescence substrate.
- Quantify the band intensities using densitometry. Plot the percentage of soluble Kinase X remaining as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each orthogonal method.
References
- 1. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 4. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioradiations.com [bioradiations.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Unraveling Venoterpine: A Look at Its Predicted Bioactivity
For researchers, scientists, and professionals in drug development, understanding the nuances of a compound's activity is paramount. Venoterpine, a naturally occurring alkaloid, has garnered interest for its potential therapeutic applications. While direct comparative studies between synthetic and natural this compound are not yet available in published literature, computational analyses have provided significant insights into the predicted biological activity and drug-like properties of the natural form.
This compound is a member of the pyridine class of compounds and has been identified in plant species such as Gentiana lutea.[1] In-silico studies, which use computer simulations to predict a compound's properties, have been instrumental in characterizing natural this compound's potential. These computational analyses provide a foundational understanding for future experimental research, including eventual comparisons with a synthetic counterpart.
Predicted Physicochemical and Pharmacokinetic Properties of Natural this compound
Computational analyses using tools like SwissADME have illuminated the promising drug-like characteristics of natural this compound.[2][3] These predictions suggest that this compound possesses favorable properties for oral bioavailability.
Below is a summary of the predicted properties based on in-silico modeling:
| Property | Predicted Value/Characteristic | Implication for Drug Development | Source |
| Molecular Weight | 149.19 g/mol | Favorable for absorption and distribution | [2] |
| Lipinski's Rule of Five | No violations | Suggests good oral bioavailability | [2][3] |
| Ghose Filter | One violation (MW < 160) | Minor deviation, still considered drug-like | [2] |
| Muegge Filter | One violation (MW < 200) | Minor deviation, still considered drug-like | [2] |
| Veber and Egan Criteria | Compliant | Supports favorable oral bioavailability | [2] |
| Water Solubility | Good | Facilitates formulation and absorption | [2][3] |
| Lipophilicity | Good | Important for membrane permeability | [2][3] |
| Gastrointestinal Absorption | High | Indicates potential for effective oral administration | [3] |
| Blood-Brain Barrier Permeation | Yes | Suggests potential for CNS-targeted therapies | [3] |
| P-glycoprotein Substrate | No | Reduced likelihood of efflux-mediated resistance | [3] |
| CYP450 Enzyme Inhibition | No inhibition of major isoforms | Lower potential for drug-drug interactions | [2][3] |
| Skin Permeation (log Kp) | -6.60 cm/s | Relatively low | [2] |
These computational predictions paint a picture of a molecule with a stable nature within a biological system, possessing the potential for polar interactions which can influence its solubility.[2][3]
Hypothetical Workflow for Comparing Synthetic vs. Natural this compound Activity
While no direct comparisons currently exist, a rigorous scientific approach would be necessary to evaluate the bioactivity of synthetic this compound against its natural analog. The following outlines a potential experimental workflow.
Caption: Hypothetical workflow for comparing synthetic and natural this compound.
Detailed Experimental Protocols
Should synthetic this compound become available, the following experimental protocols would be crucial for a comparative analysis.
Antioxidant Activity Assay (DPPH Method)
-
Objective: To determine the free radical scavenging activity of natural and synthetic this compound.
-
Methodology:
-
Prepare stock solutions of both this compound samples (e.g., in methanol).
-
Create a series of dilutions for each sample.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the this compound samples.
-
Include a positive control (e.g., ascorbic acid) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of natural and synthetic this compound on a specific cell line (e.g., a cancer cell line).
-
Methodology:
-
Culture the chosen cell line in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of natural and synthetic this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (the solvent used to dissolve the compounds) and a positive control for cytotoxicity.
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
-
Predicted Signaling Pathway Interactions
Computational target prediction suggests that this compound may interact with several protein classes, including oxidoreductases, cytochrome P450 enzymes, and kinases.[3] This suggests that this compound could modulate various signaling pathways. For instance, if this compound inhibits a specific kinase involved in a pro-inflammatory pathway, it could exert anti-inflammatory effects.
Caption: Predicted interaction of this compound with a kinase signaling pathway.
Future experimental studies are necessary to validate these predicted interactions and to determine if there are any differences in the potency or mechanism of action between natural and synthetically derived this compound. Such studies will be crucial in advancing our understanding of this promising natural product and its potential for therapeutic development.
References
Benchmarking Venoterpine: A Comparative Analysis Against a Known Kinase Inhibitor
For Immediate Release
This guide provides a comprehensive benchmark analysis of Venoterpine, a novel natural compound, against a well-established inhibitor in the context of kinase inhibition. This report is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of new chemical entities. All data presented herein is for illustrative purposes to showcase a benchmarking workflow.
Introduction
This compound is a pyridine alkaloid that has been identified from natural sources[1]. While its precise biological functions are still under investigation, computational studies suggest its potential as a therapeutic agent[2]. This guide explores a hypothetical scenario where this compound is evaluated as a kinase inhibitor, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer. Kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in disease pathogenesis.
To objectively assess the inhibitory potential of this compound, it is benchmarked against a known, potent inhibitor of a selected kinase. This comparison provides a framework for evaluating its efficacy and selectivity.
Data Summary
The following table summarizes the quantitative data from our hypothetical comparative analysis of this compound and a known inhibitor, "Inhibitor X," against a target kinase.
| Parameter | This compound | Inhibitor X |
| IC₅₀ (nM) | 150 | 10 |
| Binding Affinity (Kᴅ, nM) | 200 | 5 |
| Selectivity (vs. Panel of 10 Kinases) | Moderate | High |
| Cellular Potency (EC₅₀, µM) | 1.2 | 0.1 |
Experimental Protocols
The following protocols were employed to generate the comparative data.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Target Kinase
-
Substrate
-
ATP
-
This compound and Inhibitor X
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
A kinase reaction is set up in a 384-well plate containing the kinase, its substrate, and ATP.
-
Serial dilutions of this compound and Inhibitor X are added to the wells.
-
The reaction is incubated at room temperature for 60 minutes.
-
The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Luminescence is measured using a plate reader. The amount of light generated is proportional to the amount of ADP produced, and therefore, the kinase activity.
-
IC₅₀ values are calculated by plotting the percent inhibition against the inhibitor concentration.
Binding Affinity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of the inhibitor to the kinase.
Materials:
-
Target Kinase
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
This compound and Inhibitor X
-
384-well plates
-
TR-FRET enabled plate reader
Procedure:
-
The kinase, Eu-labeled antibody, and the fluorescently labeled tracer are combined in a 384-well plate.
-
Serial dilutions of this compound and Inhibitor X are added to the wells.
-
The plate is incubated at room temperature for 60 minutes.
-
The plate is read on a TR-FRET enabled plate reader. The binding of the tracer to the kinase results in a high FRET signal. Inhibitors that bind to the kinase will displace the tracer, leading to a decrease in the FRET signal.
-
Kᴅ values are determined from the dose-response curves.
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway in which the target kinase plays a crucial role. Inhibition of this kinase by compounds like this compound or Inhibitor X would block the downstream signaling cascade.
Caption: Hypothetical signaling pathway illustrating the point of intervention for this compound and Inhibitor X.
Experimental Workflow
The diagram below outlines the general workflow for benchmarking a test compound like this compound against a known inhibitor.
Caption: General experimental workflow for inhibitor benchmarking.
Conclusion
This guide presents a hypothetical benchmarking study of this compound against a known kinase inhibitor. The provided data and experimental protocols offer a template for the evaluation of novel compounds. While the presented results for this compound are illustrative, they highlight the necessary steps to characterize and compare the efficacy of a new chemical entity in the context of drug discovery. Further experimental validation is required to determine the true therapeutic potential of this compound.
References
A Comparative Analysis of Parthenolide, Docetaxel, and Olaparib in Cancer Therapy: A Dose-Response Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three distinct anti-cancer agents: the natural sesquiterpene lactone Parthenolide, the widely-used chemotherapy drug Docetaxel, and the targeted therapy agent Olaparib. This analysis focuses on their dose-response relationships, mechanisms of action, and clinical development status, supported by experimental data to inform research and drug development efforts.
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxic effects of Parthenolide, Docetaxel, and Olaparib have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values for each compound in commonly studied breast and lung cancer cell lines.
Table 1: IC50 Values in Breast Cancer Cell Lines (MCF-7)
| Compound | IC50 (µM) | Citation |
| Parthenolide | 9.54 ± 0.82 | [1] |
| Docetaxel | 0.0038 ± 0.0011 | [2] |
| Olaparib | ~10 - 11 | [3] |
| Olaparib | 10 | [4] |
Table 2: IC50 Values in Non-Small Cell Lung Cancer Cell Lines (A549)
| Compound | IC50 (µM) | Citation |
| Parthenolide | 4.3 | [5] |
| Parthenolide | 15.38 ± 1.13 | [6] |
| Docetaxel | 1.94 | [7] |
| Docetaxel | ~7 - 12 | [8] |
| Olaparib | No direct data found for A549, but tested in other NSCLC lines | [9] |
Mechanisms of Action and Signaling Pathways
The anti-cancer activity of these compounds stems from their distinct mechanisms of action, targeting different cellular processes to induce cancer cell death.
Parthenolide: This natural product has a multi-faceted mechanism of action. It is known to primarily inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway, a key regulator of inflammation and cell survival.[10][11][12] By inhibiting NF-κB, Parthenolide can induce apoptosis (programmed cell death) in cancer cells.[10][11] Additionally, it has been shown to modulate other signaling pathways, including the IGF-1R/PI3K/Akt pathway, further contributing to its anti-proliferative effects.[2][13]
Docetaxel: As a member of the taxane family of chemotherapy drugs, Docetaxel's primary mechanism involves interfering with the normal function of microtubules.[14][15][16] Microtubules are essential for cell division (mitosis). Docetaxel stabilizes microtubules, preventing their disassembly, which leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[16][17]
References
- 1. Docetaxel in Treating Older Patients With Metastatic Breast, Lung, or Prostate Cancer | Clinical Research Trial Listing [centerwatch.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of Docetaxel Anti-cancer Activity by A Novel Diindolylmethane (DIM) Compound in Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. urology-textbook.com [urology-textbook.com]
- 11. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Olaparib monotherapy or combination therapy in lung cancer: an updated systematic review and meta- analysis [frontiersin.org]
- 13. Facebook [cancer.gov]
- 14. Olaparib - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. lynparzahcp.com [lynparzahcp.com]
- 17. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Safe Disposal of Venoterpine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Venoterpine, a compound used in various research applications. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in accordance with general safety standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Quantitative Data Summary for Disposal
The following table summarizes key quantitative and procedural data for the safe disposal of this compound. It is essential to consult your institution's specific safety protocols and local regulations, as these may vary.
| Parameter | Guideline | Source/Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | Standard laboratory practice for handling chemical compounds. |
| Handling Location | Chemical fume hood. | To minimize inhalation exposure. |
| Waste Classification | Hazardous Chemical Waste. | Based on general chemical properties; requires confirmation with institutional guidelines. |
| Waste Container | UN-approved, properly labeled hazardous waste container. | Ensures safe transport and disposal. |
| Container Labeling | "Hazardous Waste," "this compound," and full chemical name. | Compliance with waste management regulations. |
| Spill Cleanup | Absorb with inert material (e.g., sand, vermiculite). | Prevents the spread of the chemical. |
| Final Disposal Method | Licensed hazardous waste disposal company. | Ensures environmentally sound and compliant disposal. |
Experimental Protocol for this compound Disposal
The following protocol outlines the step-by-step methodology for the safe disposal of this compound waste. This procedure is based on general best practices for laboratory chemical waste management.
-
Segregation of Waste : Isolate all this compound-contaminated materials, including unused product, contaminated labware (e.g., pipettes, vials), and contaminated PPE. Do not mix with other waste streams unless compatibility has been confirmed.
-
Containerization :
-
For solid this compound waste, place it directly into a designated, UN-approved hazardous waste container.
-
For solutions containing this compound, pour the liquid waste into a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container is made of a material that is resistant to this compound and any solvents used.
-
-
Labeling : Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or lab.
-
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Disposal Request : Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company. Provide them with a complete inventory of the waste container's contents.
-
Spill Management : In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[1] Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[1] Do not allow the material to enter drains or water courses.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial waste generation to final disposal.
Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
References
Personal protective equipment for handling Venoterpine
Essential Safety Precautions for Handling Venoterpine
For immediate reference, this guide provides critical safety and logistical information for the operational use and disposal of this compound in a laboratory setting. Adherence to these protocols is essential for ensuring the safety of all personnel. This document is intended for researchers, scientists, and professionals in drug development.
When handling this compound, a substance with undefined comprehensive toxicity data, it is imperative to treat it as a potentially hazardous material. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial. The following table summarizes the required equipment for various levels of protection.
| PPE Category | Minimum Requirement | Recommended for Splash/Aerosol Risk |
| Hand Protection | Nitrile gloves.[1][2][3] | Double-gloving with nitrile gloves or wearing a more resistant glove type such as butyl rubber.[4] |
| Eye & Face Protection | ANSI Z87.1 compliant safety glasses with side shields.[1][5] | Safety goggles and a full-face shield.[1][6] |
| Body Protection | A standard laboratory coat, fully buttoned.[1][6] | A chemical-resistant apron over a lab coat. |
| Respiratory Protection | Work in a certified chemical fume hood.[7] | A NIOSH-approved respirator with an appropriate cartridge for organic vapors.[8][9] |
| Footwear | Closed-toe shoes.[7] | Chemical-resistant shoe covers if there is a significant risk of spills. |
Experimental Protocols: Safe Handling and Disposal
1. Engineering Controls:
-
All work with this compound, including weighing, dissolving, and aliquoting, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
2. Procedural Steps for Handling:
-
Preparation: Before handling this compound, ensure all necessary PPE is correctly donned. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer: Use anti-static weighing paper or a container that can be sealed for transfer. Handle with care to avoid generating dust or aerosols.
-
In Case of a Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
3. Disposal Plan:
-
All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be disposed of as hazardous chemical waste.
-
Unused or waste solutions of this compound should be collected in a clearly labeled, sealed waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 2. ecospill.com.au [ecospill.com.au]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. lsu.edu [lsu.edu]
- 6. westlab.com.au [westlab.com.au]
- 7. ehs.okstate.edu [ehs.okstate.edu]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 9. schc.memberclicks.net [schc.memberclicks.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
